4-Iodo-1,3,5-trimethyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1,3,5-trimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOGLHMRBURIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346956 | |
| Record name | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51660-65-2 | |
| Record name | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-1,3,5-trimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Iodo-1,3,5-trimethyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines the primary synthesis pathways, provides detailed experimental protocols, and summarizes key quantitative data to support research and development efforts.
Introduction
This compound is a functionalized pyrazole derivative. The pyrazole scaffold is a core component in numerous biologically active compounds and pharmaceuticals.[1][2] The presence of an iodine atom at the 4-position offers a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures.[3][4][5] This guide details the two principal methods for its synthesis: the direct iodination of 1,3,5-trimethyl-1H-pyrazole and the N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51660-65-2 | [6][7] |
| Molecular Formula | C₆H₉IN₂ | [6][8][9] |
| Molecular Weight | 236.05 g/mol | [6][8] |
| Physical Form | Solid | [8] |
| InChI Key | RUOGLHMRBURIEQ-UHFFFAOYSA-N | [8] |
| SMILES | CN1C(C)=C(I)C(C)=N1 | [8] |
Synthesis Pathways
There are two primary, well-established routes for the synthesis of this compound.
Route A: Direct Iodination of 1,3,5-trimethyl-1H-pyrazole This is an electrophilic aromatic substitution reaction where the electron-rich pyrazole ring is directly iodinated at the C4 position, which is the most nucleophilic site.[2] Various iodinating reagents can be employed for this transformation.
Route B: N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole This approach involves first preparing the 4-iodinated pyrazole core and subsequently introducing the N1-methyl group. This method can be highly efficient and offers an alternative when the starting material for Route A is not readily available.
Below is a logical workflow illustrating these two synthetic strategies.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be observed at all times.
Protocol 1: Direct Iodination using Iodine and Hydrogen Peroxide
This protocol is adapted from general methods for the iodination of pyrazoles.[3][10] The reaction utilizes molecular iodine activated by an oxidizing agent.
Materials:
-
1,3,5-trimethyl-1H-pyrazole (1.0 mmol, 110.16 mg)
-
Iodine (I₂) (1.1 mmol, 279.18 mg)
-
30% Hydrogen Peroxide (H₂O₂) (1.2 mmol, 0.14 mL)
-
Water (10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 50 mL round-bottom flask, add 1,3,5-trimethyl-1H-pyrazole (1.0 mmol) and water (10 mL).
-
Stir the suspension at room temperature and add iodine (1.1 mmol).
-
Slowly add 30% hydrogen peroxide (1.2 mmol) dropwise to the mixture.
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the final product.
Protocol 2: N-Methylation of 4-iodo-3,5-dimethyl-1H-pyrazole
This highly efficient protocol involves a two-stage, one-pot reaction leading to the desired product with excellent reported yield.[6]
Materials:
-
4-iodo-3,5-dimethyl-1H-pyrazole (1.0 mmol, 222.03 mg)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 mmol, 44 mg)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) (1.2 mmol, 0.075 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Stage 1 (Deprotonation): To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 mmol).
-
Add anhydrous THF (10 mL) and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 mmol) portion-wise.
-
Allow the mixture to warm to room temperature (approx. 20 °C) and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Stage 2 (Methylation): Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.2 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction to completion by TLC.
-
Carefully quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the product.
Table 2: Summary of Reaction Conditions and Yields
| Route | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| A | I₂, H₂O₂ | Water | Room Temp. | Varies | - | [3] |
| A | NIS, TFA | Acetic Acid | 80 | Overnight | - | [3] |
| B | NaH, CH₃I | THF | 20 | 12 | 97 | [6] |
Characterization Data
Characterization of the final product is crucial to confirm its identity and purity. While specific spectra for this compound are not widely published in public databases, data from closely related analogs can provide expected chemical shifts and patterns.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups (N-CH₃, C3-CH₃, and C5-CH₃). Based on data for similar 4-halogenated pyrazoles, the chemical shifts for the methyl protons would likely appear in the range of δ 2.0-4.0 ppm.[1]
-
¹³C NMR: The carbon NMR would show six distinct signals: three for the methyl carbons and three for the pyrazole ring carbons (C3, C4, C5). The C4 carbon, bonded to iodine, is expected to have a chemical shift significantly upfield compared to the other ring carbons.[11]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 236.05, consistent with the molecular weight of the compound.[9]
This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 51660-65-2 [m.chemicalbook.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. PubChemLite - this compound (C6H9IN2) [pubchemlite.lcsb.uni.lu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Iodination of 1,3,5-Trimethyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole. The introduction of an iodine atom onto the pyrazole ring is a critical transformation in medicinal chemistry, creating a versatile synthetic handle for the construction of complex molecular architectures through cross-coupling reactions.[1] Iodinated pyrazoles are key intermediates in the development of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] This document details various synthetic methodologies, presents comparative data, and provides explicit experimental protocols to assist researchers in laboratory applications.
Mechanism and Regioselectivity
The iodination of 1,3,5-trimethyl-1H-pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to attack by electrophiles. The directing effects of the three methyl groups, particularly the N1-methyl group, enhance the electron density at the C4 position. Consequently, this position is the most nucleophilic and the preferential site for electrophilic attack, leading to the highly regioselective formation of the 4-iodo derivative.[3]
Comparative Analysis of Iodination Methods
Several methods have been developed for the iodination of pyrazoles. The choice of reagent and conditions depends on factors such as substrate sensitivity, desired yield, and green chemistry considerations. The following table summarizes key methods applicable to the C4-iodination of 1,3,5-trimethyl-1H-pyrazole.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | An environmentally friendly method using water as the solvent; H₂O₂ acts as the oxidant to generate the electrophilic iodine species in situ.[4][5] |
| Molecular Iodine/Ceric Ammonium Nitrate (CAN) | I₂, CAN | Acetonitrile | Reflux (≈80 °C) | Overnight | High | C4 | A highly effective and regioselective method, particularly for pyrazoles with both electron-donating and withdrawing groups.[1][6][7] |
| N-Iodosuccinimide (NIS)/Acid | NIS, H₂SO₄ or TFA | Acetonitrile, Acetic Acid | 0 °C to 80 °C | < 16 h | Good | C4 | Suitable for substrates that may be sensitive to the more oxidative conditions of the I₂/CAN system.[1][4] |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | An effective method where the base is crucial to neutralize the HCl formed during the reaction.[4] |
Experimental Protocols
Detailed methodologies for key iodination reactions are provided below.
Method 1: Iodination using Molecular Iodine and Hydrogen Peroxide
This protocol offers a green and practical approach to C4-iodination.[4][5]
-
Materials:
-
1,3,5-trimethyl-1H-pyrazole (1.0 eq.)
-
Iodine (I₂) (0.5 eq.)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (0.6 eq.)
-
Water
-
5% aqueous sodium bisulfite or sodium thiosulfate solution
-
Ethyl acetate or dichloromethane for extraction
-
-
Procedure:
-
Suspend 1,3,5-trimethyl-1H-pyrazole (1.0 eq.) in water.
-
Add iodine (0.5 eq.) to the suspension with stirring.
-
Add hydrogen peroxide (0.6 eq.) dropwise to the mixture.
-
Continue stirring at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the characteristic iodine color disappears.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Method 2: Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN)
This method is highly efficient and provides excellent regioselectivity for the C4 position.[1][6][8]
-
Materials:
-
1,3,5-trimethyl-1H-pyrazole (1.0 eq.)
-
Iodine (I₂) (1.3 eq.)
-
Ceric Ammonium Nitrate (CAN) (1.1 eq.)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
-
Procedure:
-
Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (603 mg, 1.1 mmol) to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (5 mL) to quench excess iodine, followed by water (10 mL).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Visualized Workflows and Applications
Diagrams created using the DOT language provide clear visual representations of the experimental workflow and the synthetic utility of the product.
Caption: Generalized workflow for the electrophilic iodination of 1,3,5-trimethyl-1H-pyrazole.
Application in Drug Discovery: A Conceptual Pathway
The primary value of this compound in drug development lies in its utility as a versatile building block for creating more complex molecules via cross-coupling reactions.[1] Pyrazole-containing compounds are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][9]
Caption: Conceptual pathway from iodinated pyrazole to a functional kinase inhibitor.
Conclusion
The C4-iodination of 1,3,5-trimethyl-1H-pyrazole is a robust and highly regioselective transformation that can be achieved through several effective methods. The resulting this compound is a valuable intermediate for synthetic and medicinal chemists. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular libraries, significantly aiding in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.[1][2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
An In-depth Technical Guide to 4-Iodo-1,3,5-trimethyl-1H-pyrazole: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1,3,5-trimethyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1] The presence of an iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecules for drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in medicinal chemistry.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₉IN₂ | [2][3] |
| Molecular Weight | 236.05 g/mol | [2][3] |
| CAS Number | 51660-65-2 | [2] |
| Physical Form | Solid | [3] |
| Melting Point | Data not available for this specific compound. The related compound, 4-Iodo-1-methyl-1H-pyrazole, has a melting point of 59-64 °C. | [1] |
| Boiling Point | Data not available. | |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents (inferred from similar compounds). | [1] |
| SMILES String | CN1C(C)=C(I)C(C)=N1 | [3] |
| InChI Key | RUOGLHMRBURIEQ-UHFFFAOYSA-N | [3] |
Safety Information: this compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302 (Harmful if swallowed).[3] Appropriate personal protective equipment should be used when handling this compound.
Synthesis
The synthesis of this compound can be achieved through the N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-iodo-3,5-dimethyl-1H-pyrazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in anhydrous THF at 20 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 20 °C.
-
Add methyl iodide to the reaction mixture.
-
Continue stirring for 12 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
A 97% yield has been reported for this reaction.[2]
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The carbon-iodine bond in this compound is a key feature for its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the pyrazole ring, enabling the synthesis of diverse compound libraries for drug screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
Procedure (Conventional Heating):
-
In a Schlenk tube, combine this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), palladium catalyst (e.g., 5 mol%), and base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., at 90-100 °C) for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly effective with iodo-pyrazoles.
General Experimental Protocol for Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show singlets for the three methyl groups. The chemical shifts would be influenced by their positions on the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the three methyl carbons and the three pyrazole ring carbons. The carbon bearing the iodine atom would be significantly shifted.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic C-H stretching and bending vibrations for the methyl groups and the pyrazole ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak. The fragmentation pattern would likely involve the loss of methyl groups, iodine, and cleavage of the pyrazole ring.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a diverse range of functionalized pyrazole derivatives. Its utility in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings makes it a key building block for medicinal chemists and drug development professionals. The pyrazole scaffold continues to be a privileged structure in the development of new therapeutic agents, and the ability to readily functionalize it via the iodo-substituent ensures the continued importance of this and related compounds in the future of drug discovery.
References
physical properties of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
An In-depth Technical Guide on the Physical Properties of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
Introduction
This compound is a halogenated heterocyclic compound. As a derivative of pyrazole, it serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of an iodine atom at the 4-position of the pyrazole ring provides a reactive site for various cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and a visualization of its synthetic pathway.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.
| Property | Value |
| CAS Number | 51660-65-2[1][2][3] |
| Molecular Formula | C₆H₉IN₂[1][4] |
| Molecular Weight | 236.05 g/mol [1][4] |
| Appearance | Solid[4] |
| InChI | 1S/C6H9IN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3[4] |
| SMILES | CN1C(C)=C(I)C(C)=N1[4] |
Experimental Protocols
The synthesis of this compound can be achieved through the N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole. Below is a representative experimental protocol.
Synthesis of this compound from 4-iodo-3,5-dimethyl-1H-pyrazole
Materials:
-
4-iodo-3,5-dimethyl-1H-pyrazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in anhydrous tetrahydrofuran is prepared in a round-bottom flask at 20°C.
-
Sodium hydride is added portion-wise to the stirred solution.
-
After the addition of sodium hydride is complete, methyl iodide is added to the reaction mixture.
-
The reaction is stirred for 12 hours.
-
Upon completion, the reaction is carefully quenched, and the product is extracted.
-
The crude product is then purified, typically by column chromatography, to yield this compound.[1]
Synthetic Workflow Visualization
The synthesis of this compound from its precursors can be visualized as a straightforward two-step process involving deprotonation followed by methylation.
Caption: Synthetic pathway for this compound.
References
In-Depth Technical Guide: 4-Iodo-1,3,5-trimethyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-iodo-1,3,5-trimethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole nucleus is a privileged scaffold, present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of an iodine atom at the C4-position of the trimethylated pyrazole ring offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This document details the physicochemical properties, synthesis protocols, and potential applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents.
Physicochemical and Structural Data
This compound is a solid compound at room temperature.[3] Its key quantitative data and structural identifiers are summarized in the table below, providing a foundational reference for experimental design and characterization.
| Property | Value | Reference |
| Molecular Weight | 236.05 g/mol | [3][4] |
| Molecular Formula | C₆H₉IN₂ | [3][4] |
| Monoisotopic Mass | 235.98105 Da | [5] |
| CAS Number | 51660-65-2 | [4] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥95% | [6] |
| InChI Key | RUOGLHMRBURIEQ-UHFFFAOYSA-N | [3] |
| SMILES | CN1C(C)=C(I)C(C)=N1 | [3] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-methylation of a 4-iodinated pyrazole precursor. The iodine atom is introduced via electrophilic iodination of the pyrazole ring, a reaction that shows high regioselectivity for the C4 position due to the electronic properties of the heterocycle.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-3,5-dimethyl-1H-pyrazole (Precursor)
This protocol describes a general method for the direct iodination of a pyrazole ring using N-Iodosuccinimide (NIS), a common and effective iodinating agent.
-
Reaction Setup: To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, stir the mixture at room temperature.
-
Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if the substrate is less reactive.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-iodo-3,5-dimethyl-1H-pyrazole.
Protocol 2: Synthesis of this compound
This protocol details the N-methylation of the precursor to yield the final product.[4]
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: To this suspension, add a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford this compound.
Analytical Characterization
The structural confirmation of the synthesized compound would be performed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups (N1-CH₃, C3-CH₃, and C5-CH₃).
-
¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the pyrazole ring carbons, with the C4 carbon bearing the iodine atom being significantly downfield.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, showing a prominent [M+H]⁺ ion at m/z 237.0.
Applications in Drug Discovery and Development
The primary utility of this compound in drug development lies in its role as a versatile intermediate. The carbon-iodine bond at the C4 position serves as a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[3][7]
-
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to form new C-C bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Introduction of alkyne functionalities, which are valuable for linking molecular fragments or as precursors for other functional groups.
-
Heck Coupling: Formation of C-C bonds with alkenes, providing access to vinyl-substituted pyrazoles.
This synthetic flexibility allows for the rapid generation of large libraries of novel pyrazole derivatives for high-throughput screening against various biological targets.
Biological Context and Potential Signaling Pathway Inhibition
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer and anti-inflammatory effects.[8][9] Many of these activities stem from the ability of pyrazole-containing molecules to act as kinase inhibitors. Kinase signaling pathways are fundamental to cellular processes like proliferation, differentiation, and survival, and their dysregulation is a hallmark of diseases such as cancer.
The diagram below illustrates a generalized kinase signaling pathway and the mechanism by which a hypothetical pyrazole-based inhibitor, developed from a scaffold like this compound, could exert its therapeutic effect.
Caption: Generalized kinase signaling cascade and point of inhibition.
In this representative pathway, an extracellular signal activates a receptor, initiating a phosphorylation cascade through multiple kinases. The final kinase in the chain activates transcription factors, leading to a cellular response. A pyrazole-based drug can be designed to bind to the ATP-binding pocket of a specific kinase (e.g., Kinase B), preventing its function and thereby blocking the entire downstream signaling pathway. The versatility of the this compound scaffold allows for the synthesis of derivatives tailored to inhibit specific kinases implicated in disease.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Iodopyrazole(3469-69-0) 1H NMR [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
starting materials for 4-Iodo-1,3,5-trimethyl-1H-pyrazole synthesis
An In-depth Technical Guide to the Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
This technical guide provides a comprehensive overview of the synthetic routes for obtaining this compound, a valuable building block in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Pathways
The synthesis of this compound primarily involves two key stages: the formation of the 1,3,5-trimethyl-1H-pyrazole core followed by its regioselective iodination at the 4-position. An alternative route involves the N-methylation of a pre-iodinated pyrazole ring.
Pathway A: Synthesis of 1,3,5-trimethyl-1H-pyrazole followed by Iodination
This is the most common approach, which begins with the synthesis of the pyrazole ring system.
-
Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole The classical and widely used method for this step is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative, in this case, methylhydrazine.[1]
-
Step 2: Iodination of 1,3,5-trimethyl-1H-pyrazole The electron-rich pyrazole ring readily undergoes electrophilic substitution, with the C4 position being the most nucleophilic and thus the primary site of attack for electrophiles.[2] Several reagents can be employed for the iodination of pyrazoles, including N-iodosuccinimide (NIS) or a combination of molecular iodine with an oxidizing agent.[3][4]
Pathway B: N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole
This alternative pathway begins with an already iodinated pyrazole ring, which is then methylated at the N1 position.
-
Step 1: Synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole This intermediate can be prepared through the iodination of 3,5-dimethylpyrazole.
-
Step 2: N-methylation The N-H proton of 4-iodo-3,5-dimethyl-1H-pyrazole is deprotonated with a base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide.[5]
Experimental Protocols
Protocol 1: Knorr Synthesis of 1,3,5-trimethyl-1H-pyrazole [1]
-
Materials: Acetylacetone, methylhydrazine, ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq) dissolved in ethanol.
-
Slowly add methylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Protocol 2: Iodination of 1,3,5-trimethyl-1H-pyrazole using N-Iodosuccinimide (NIS) [3]
-
Materials: 1,3,5-trimethyl-1H-pyrazole, N-Iodosuccinimide (NIS), acetonitrile.
-
Procedure:
-
Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product, which can be further purified by column chromatography.
-
Protocol 3: N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole [5]
-
Materials: 4-iodo-3,5-dimethyl-1H-pyrazole, sodium hydride, methyl iodide, tetrahydrofuran (THF).
-
Procedure:
-
In an inert atmosphere, suspend sodium hydride in tetrahydrofuran at 20 °C.
-
Add a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in THF to the suspension.
-
Stir the mixture for a designated period to allow for deprotonation.
-
Add methyl iodide to the reaction mixture.
-
Continue stirring for 12 hours.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the product.
-
Quantitative Data
| Reaction Step | Starting Materials | Reagents & Conditions | Yield | Reference |
| Synthesis of 1,3,5-trimethyl-1H-pyrazole | Acetone, Methylhydrazine | Knorr closure ring reaction, 1,2-dichloroethane, 0-5 °C to RT, 36h | Not specified | [6] |
| N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole | 4-iodo-3,5-dimethyl-1H-pyrazole, Methyl iodide | Sodium hydride, THF, 20 °C, 12h | 97% | [5] |
| Synthesis of a pyrazole ionic liquid precursor | 1,3,5-trimethyl-1H-pyrazole, Bromoethane | Chloroform, reflux 70h | 84.3% | [6] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
electrophilic iodination of substituted pyrazoles
An In-depth Technical Guide to the Electrophilic Iodination of Substituted Pyrazoles
Introduction
Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The synthetic functionalization of the pyrazole core is critical for modulating the pharmacological properties of these compounds. Specifically, the introduction of an iodine atom onto the pyrazole ring provides a versatile synthetic handle for constructing complex molecular architectures through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3]
This technical guide provides a comprehensive overview of the , a primary strategy for synthesizing these valuable intermediates. It covers the core chemical principles, a comparative analysis of key methodologies, detailed experimental protocols, and the influence of substituents on the reaction's outcome. The focus is on direct iodination, which predominantly occurs at the electron-rich and sterically accessible C-4 position of the pyrazole ring.[2][4]
Core Principles of Electrophilic Iodination of Pyrazole
The electrophilic iodination of a substituted pyrazole follows the classical mechanism of an electrophilic aromatic substitution (SEAr). The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[4] The C-4 position is generally the most nucleophilic site, leading to high regioselectivity in many iodination reactions.[2][3]
The general mechanism involves three key steps:
-
Generation of an Electrophile: A potent electrophilic iodine species, notionally I⁺, is generated from a suitable iodine source, often with the help of an oxidizing agent or an acid catalyst.
-
Nucleophilic Attack: The π-system of the pyrazole ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base removes a proton from the C-4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-iodopyrazole product.[4]
References
Biological Activity Screening of Novel Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth overview of the screening methodologies used to identify and characterize the anticancer, antimicrobial, and anti-inflammatory properties of novel pyrazole derivatives. Detailed experimental protocols, data presentation standards, and visual workflows are included to assist researchers in the efficient evaluation of these promising therapeutic agents. Pyrazole and its derivatives have demonstrated diverse pharmacological properties, including antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer activities.[1][2]
Anticancer Activity Screening
A primary focus of pyrazole derivative research is the identification of novel anticancer agents. The screening process typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines to determine the concentration-dependent inhibitory effects of the compounds. Further mechanistic studies are then employed to elucidate the pathways through which these derivatives exert their effects.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of selected novel pyrazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| b17 | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45 | [3] |
| 11 | AsPC-1 (Pancreatic) | 16.8 | - | - | [4] |
| 11 | U251 (Glioblastoma) | 11.9 | - | - | [4] |
| 25 | HT29 (Colon) | 3.17 - 6.77 | Axitinib | >10 | [3] |
| 25 | PC3 (Prostate) | 3.17 - 6.77 | Axitinib | >10 | [3] |
| 25 | A549 (Lung) | 3.17 - 6.77 | Axitinib | >10 | [3] |
| 37 | MCF7 (Breast) | 5.21 | - | - | [1] |
| 5b | K562 (Leukemia) | 0.021 | ABT-751 | 0.74 | [5] |
| 5b | A549 (Lung) | 0.69 | ABT-751 | 1.2 | [5] |
| 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| 34 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
This protocol is used to determine the effect of pyrazole derivatives on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Anticancer Mechanisms
The anticancer effects of pyrazole derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
Caption: Workflow for anticancer activity screening of pyrazole derivatives.
Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these targets can lead to cell cycle arrest and apoptosis.[6][7]
Caption: Simplified signaling pathways targeted by anticancer pyrazole derivatives.
Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial efficacy is typically assessed by measuring the zone of inhibition and the minimum inhibitory concentration (MIC).
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 21a | Aspergillus niger | - | 2.9 - 7.8 | Clotrimazole | >7.8 | [8] |
| 21a | Staphylococcus aureus | - | 62.5 - 125 | Chloramphenicol | >125 | [8] |
| 21c | Escherichia coli | - | = Standard | Chloramphenicol | - | [8] |
| 3 | Escherichia coli | - | 0.25 | Ciprofloxacin | >0.25 | [9] |
| 4 | Streptococcus epidermidis | - | 0.25 | Ciprofloxacin | >0.25 | [9] |
| 2 | Aspergillus niger | - | 1 | Clotrimazole | 1 | [9] |
| 12 | Staphylococcus aureus | - | 10 | - | - | [10] |
| 5 | Escherichia coli | - | 50 | - | - | [10] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire surface of the agar plate to create a lawn.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution (at a known concentration) into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Visualization of Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening using the agar well diffusion method.
Anti-inflammatory Activity Screening
Pyrazole derivatives, including the well-known drug celecoxib, are recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity
The anti-inflammatory potential is assessed by determining the IC50 for COX enzyme inhibition and by measuring the reduction of edema in animal models.
| Compound ID | Assay | IC50 (µM) / % Inhibition | Target | Reference Compound | IC50 (µM) / % Inhibition | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | In Vitro | IC50 = 0.02 | COX-2 | - | - | [11] |
| 3-(trifluoromethyl)-5-arylpyrazole | In Vitro | IC50 = 4.5 | COX-1 | - | - | [11] |
| Unnamed Pyrazole | In Vivo | 65-80% reduction | Paw Edema | Indomethacin | 55% reduction | [11] |
| 2a | In Vitro | IC50 = 0.019 | COX-2 | Celecoxib | - | [12] |
| 3b | In Vitro | IC50 = 0.039 | COX-2 | Celecoxib | - | [12] |
| 4a | In Vitro | IC50 = 0.061 | COX-2 | Celecoxib | - | [12] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, and the test compounds.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the pyrazole derivative at various concentrations. Incubate to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Monitor the fluorescence generated from the oxidation of a probe by the peroxidase activity of COX-2 using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.
This is a standard in vivo model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Visualization of Anti-inflammatory Mechanisms
The anti-inflammatory action of many pyrazole derivatives involves the inhibition of the COX-2 enzyme, which reduces the production of prostaglandins. Additionally, some derivatives can suppress the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines.[13][14]
Caption: Key anti-inflammatory signaling pathways modulated by pyrazole derivatives.
Conclusion
The systematic screening of novel pyrazole derivatives through a combination of in vitro and in vivo assays is crucial for the identification of lead compounds with therapeutic potential. This guide provides a framework for conducting such evaluations, from initial cytotoxicity and antimicrobial assessments to more in-depth mechanistic studies. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and accelerate the development of new pyrazole-based drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 10. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Chemistry and Medicinal Applications of Iodinated Pyrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning applications of iodinated pyrazoles in medicinal chemistry. These versatile scaffolds serve as pivotal intermediates in the development of targeted therapeutics, offering a strategic handle for molecular diversification. This document delves into detailed experimental protocols, presents quantitative biological data for comparative analysis, and visualizes key concepts to facilitate a deeper understanding of this important class of molecules.
Introduction: The Privileged Scaffold and the Power of Iodine
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The introduction of an iodine atom onto the pyrazole ring significantly enhances their synthetic utility. The carbon-iodine bond serves as a versatile functional handle for various transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This strategic iodination is a key step in the synthesis of numerous potent and selective inhibitors of various enzymes and receptors implicated in a range of diseases.
Synthesis of Iodinated Pyrazoles
The regioselective introduction of iodine onto the pyrazole core is a critical first step. The most common methods involve electrophilic iodination, where the choice of reagents and reaction conditions dictates the position of iodination.
Direct Iodination of Pyrazoles
Direct iodination of the pyrazole ring typically occurs at the C4 position due to its higher electron density. Various iodinating agents and conditions have been developed to achieve this transformation efficiently.
Table 1: Comparison of Common Methods for the Synthesis of 4-Iodopyrazole Derivatives
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Iodine/Oxidant | I₂, H₂O₂ | Water | Room Temp. | 1-4 h | High | "Green" and efficient method.[1][2] |
| Iodine/Oxidant | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. | Overnight | High | Effective for a range of pyrazoles. |
| N-Iodosuccinimide (NIS) | NIS, Trifluoroacetic Acid (TFA) | Acetonitrile | 80 °C | Overnight | Good to Excellent | Suitable for less reactive, electron-deficient pyrazoles.[2] |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1-24 h | Up to 95% | Base is used to neutralize HCl byproduct. |
Detailed Experimental Protocols
Protocol 1: Green Synthesis of 4-Iodopyrazole using Iodine and Hydrogen Peroxide [1][2]
-
Materials: Pyrazole (1.0 eq), Iodine (I₂) (0.5 eq), 30% Hydrogen Peroxide (H₂O₂) (0.6 eq), Water (H₂O).
-
Procedure:
-
To a stirred suspension of the pyrazole in water, add iodine.
-
To this mixture, add 30% hydrogen peroxide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole.
-
Protocol 2: Iodination of Electron-Deficient Pyrazoles using N-Iodosuccinimide (NIS) [2]
-
Materials: Pyrazole derivative (1.0 eq), N-Iodosuccinimide (NIS) (1.5 eq), Trifluoroacetic acid (TFA), Acetonitrile, Dichloromethane (DCM), Saturated aqueous sodium thiosulfate, Saturated aqueous sodium bicarbonate.
-
Procedure:
-
To a solution of the pyrazole in glacial acetic acid, add a solution of NIS in TFA.
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to give the 4-iodopyrazole.
-
Reactivity and Synthetic Utility of Iodinated Pyrazoles
The C-I bond in iodinated pyrazoles is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various palladium- and copper-catalyzed cross-coupling reactions. This reactivity is the cornerstone of their utility in medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the iodopyrazole and various boronic acids or esters.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole [3][4]
-
Materials: 4-Iodo-1H-pyrazole (1.0 eq), Arylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (0.03 eq), SPhos (0.06 eq), Potassium carbonate (K₂CO₃) (2.5 eq), Anhydrous 1,4-dioxane, Degassed water.
-
Procedure:
-
To a flame-dried sealed tube, add 4-iodo-1H-pyrazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the vessel and purge with argon for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir until completion (monitored by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an iodopyrazole and a terminal alkyne, providing access to alkynylpyrazole derivatives.
Protocol 4: General Procedure for Sonogashira Coupling of 4-Iodopyrazole [3][5]
-
Materials: 4-Iodopyrazole (1.0 eq), Terminal alkyne (1.2 eq), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (2 mol%), Copper(I) iodide (CuI) (4 mol%), Triethylamine (Et₃N).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add triethylamine as the solvent and base.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
-
Applications in Medicinal Chemistry
Iodinated pyrazoles are key precursors to a variety of potent and selective modulators of important biological targets.
Kinase Inhibitors
Pyrazole derivatives are prominent scaffolds in the design of kinase inhibitors for the treatment of cancers and inflammatory disorders.[6] The 4-iodopyrazole intermediate is instrumental in the synthesis of potent inhibitors targeting various kinases, including Janus kinases (JAKs) and Aurora kinases.
JAK/STAT Signaling Pathway and Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. realmofcaring.org [realmofcaring.org]
- 5. researchgate.net [researchgate.net]
- 6. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole: A Technical Guide
Introduction
Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The introduction of an iodine atom at the 4-position of the pyrazole ring provides a crucial handle for further molecular elaboration through various cross-coupling reactions. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the structural, electronic, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and the design of novel compounds. This technical guide details the computational and experimental protocols relevant to the study of 4-iodopyrazole derivatives.
Data Presentation: Spectroscopic Properties of 4-Halogenated-1H-pyrazoles
The following tables summarize experimental and computationally derived spectroscopic data for 4-iodo-1H-pyrazole and its halogenated analogs. This comparative data is essential for validating computational models and understanding the electronic effects of the halogen substituent.
Table 1: Experimental and Calculated 1H NMR Chemical Shifts (ppm) for 4-Halogenated-1H-pyrazoles
| Compound | N-H Proton (Experimental) | N-H Proton (Calculated) | 3,5-Protons (Experimental) | 3,5-Protons (Calculated) |
| 4-F-pzH | 11.1370 | 9.47 | 7.6368 | 7.74 |
| 4-Cl-pzH | 11.5699 | 9.78 | 7.6534 | 7.78 |
| 4-Br-pzH | 11.5303 | 9.88 | 7.6946 | 7.81 |
| 4-I-pzH | 11.7549 | 10.00 | 7.7712 | 7.88 |
Note: The discrepancy between experimental and theoretical shifts for the N-H proton is attributed to factors such as tautomerization in solution and imperfect modeling of solvent effects, which are not fully captured by the computational methods.[1]
Table 2: Experimental and Calculated N-H Solid-State Stretching Frequencies (cm-1) for 4-Halogenated-1H-pyrazoles
| Compound | Experimental N-H Stretching Frequencies | Calculated N-H Stretching Frequencies (Dimeric Model) |
| pzH | 3126 | 3293, 3180 |
| 4-F-pzH | 3133 | 3288, 3177 |
| 4-Cl-pzH | - | 3284, 3169 |
| 4-Br-pzH | - | 3255, 3165 |
| 4-I-pzH | 3110 | 3235, 3158 |
Note: Calculations were performed on dimeric models, resulting in two distinct stretching frequencies.[1]
Experimental and Computational Protocols
Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
A common synthetic route to this compound involves the methylation of 3,5-Dimethyl-4-iodopyrazole.
Materials:
-
3,5-Dimethyl-4-iodopyrazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH3I)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in tetrahydrofuran, add sodium hydride at 20°C under an inert atmosphere.
-
Stir the resulting mixture.
-
Add methyl iodide to the reaction mixture.
-
Continue stirring for 12 hours.
-
Upon completion, the reaction yields this compound.
Computational Methodology for Spectroscopic Analysis
The following protocol outlines the DFT-based approach used for the geometric optimization and calculation of spectroscopic data for 4-halogenated-1H-pyrazoles.[1]
Software:
-
Gaussian 16
Methodology:
-
Geometry Optimization:
-
The molecular structures of the pyrazole analogues are optimized in the gas phase using Density Functional Theory (DFT).
-
The ωB97XD hybrid density functional is employed.[1]
-
Dunning's correlation-consistent cc-pVTZ basis set is used for H, C, N, F, Cl, and Br atoms.[1]
-
For the iodine atom, the dhf-ECP small core effective core potential is used in conjunction with the cc-pVTZ-PP basis set.[1]
-
-
Vibrational Frequency Calculations:
-
Vibrational frequencies are calculated at the same level of theory as the geometry optimization to predict IR spectra.
-
-
NMR Chemical Shift Calculations:
-
1H NMR chemical shifts are also calculated using the optimized geometries.
-
Visualizations
Computational Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the DFT-based spectroscopic analysis of substituted pyrazoles.
Synthetic Pathway for this compound
Caption: The synthetic route for the preparation of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-iodo-1,3,5-trimethyl-1H-pyrazole with various aryl and heteroaryl boronic acids. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization at the C4 position is a key strategy in the development of novel therapeutic agents.[1]
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of 4-arylpyrazoles.[2]
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a closely related substrate, 4-iodo-1-methyl-1H-pyrazole, with various boronic acids. These values can serve as a reference for optimizing the reaction of this compound.
| Entry | Boronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90°C, 5-12 min (MW) | ~95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90°C, 5-12 min (MW) | ~92% |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90°C, 5-12 min (MW) | ~89% |
| 4 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90°C, 5-12 min (MW) | ~85% |
| 5 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90°C, 6h | Not Specified |
| 6 | Arylboronic acid | Pd(OAc)₂ (2-5) / SPhos (4-10) | K₂CO₃ (2.0-3.0) | Toluene/H₂O | 80°C | Good to Excellent |
| 7 | Phenylboronic acid | XPhos Pd G2 (2) | K₂CO₃ (3.0) | Ethanol/H₂O | 120°C, 15-30 min (MW) | High |
Data adapted from protocols for 4-iodo-1-methyl-1H-pyrazole and other 4-iodopyrazoles.
Experimental Protocols
Two primary protocols are presented: a microwave-assisted method for rapid synthesis and a conventional heating method.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the rapid and efficient synthesis of 4-arylpyrazoles.[2][3]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Microwave vial
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv.) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv.).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen or argon for 5-10 minutes.
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.[3]
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.[2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1,3,5-trimethyl-1H-pyrazole.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of a pyrazole derivative with an arylboronic acid using conventional heating.[2]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Schlenk tube
-
Argon gas supply
Procedure:
-
To a Schlenk tube, add this compound (0.1 mmol, 1.0 equiv.) and the arylboronic acid (1.1 equiv.).
-
Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv.).[2]
-
Add 1,4-dioxane and H₂O in a 4:1 ratio (2 mL total volume).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture at 90°C for 6 hours under an argon atmosphere.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-aryl-1,3,5-trimethyl-1H-pyrazole.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for Sonogashira Reaction with 4-Iodo-1,3,5-trimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and exhibits broad functional group tolerance, making it an invaluable tool in medicinal chemistry and materials science.[3][4] Pyrazole moieties are key pharmacophores in numerous therapeutic agents, and their functionalization via Sonogashira coupling allows for the synthesis of novel compounds with potential applications in drug discovery.[3] These notes provide a detailed protocol for the Sonogashira reaction of 4-iodo-1,3,5-trimethyl-1H-pyrazole with terminal alkynes.
Reaction Principle
The Sonogashira reaction operates through a dual catalytic cycle involving both palladium and copper.[3] The palladium cycle begins with the oxidative addition of the active Pd(0) catalyst to the aryl iodide (this compound). Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the diorganopalladium(II) complex yields the desired 4-alkynyl-1,3,5-trimethyl-1H-pyrazole and regenerates the active Pd(0) catalyst.[3]
Recommended Reaction Conditions
The successful Sonogashira coupling of this compound is dependent on the careful selection of catalysts, solvent, and base. Due to the high reactivity of the carbon-iodine bond, these reactions can often be carried out under relatively mild conditions.[2]
Table 1: Typical Reagents and Conditions for Sonogashira Coupling of this compound
| Component | Recommended Reagents/Conditions | Molar Equivalents/Loading | Notes |
| Aryl Iodide | This compound | 1.0 | --- |
| Terminal Alkyne | Various aryl, heteroaryl, or alkyl alkynes | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the aryl iodide. |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5 mol% | PdCl₂(PPh₃)₂ is often preferred for its stability and solubility.[1] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 2 - 10 mol% | Essential for the formation of the copper acetylide intermediate.[1] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | An amine base is required to neutralize the HI formed during the reaction.[3] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | --- | Solvents should be anhydrous and degassed to prevent side reactions.[3] |
| Temperature | Room Temperature to 80 °C | --- | The reaction temperature may need to be optimized based on the reactivity of the alkyne.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | --- | Crucial to prevent oxidation of the catalyst and homocoupling of the alkyne.[3] |
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Anhydrous triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) followed by triethylamine (3.0 equiv). Stir the resulting mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the specific alkyne used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and other insoluble materials.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-alkynyl-1,3,5-trimethyl-1H-pyrazole.
-
Visualizing the Workflow
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals, agrochemicals, and materials.[1] The functionalization of the pyrazole ring is a critical aspect of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance biological activity and pharmacokinetic profiles. Among the various strategies for pyrazole derivatization, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forming carbon-carbon and carbon-heteroatom bonds.[2][3]
4-Iodo-1,3,5-trimethyl-1H-pyrazole is a valuable and reactive building block for such transformations. The carbon-iodine bond is relatively weak, facilitating oxidative addition to the palladium catalyst and often allowing for milder reaction conditions compared to other halo-pyrazoles.[4][5] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The general mechanism for many palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0) active species. The cycle typically consists of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or esters. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[4][6]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)[2][6]
-
SPhos (0.04-0.10 equiv) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv) or Sodium carbonate (Na₂CO₃) (2.5 equiv)[6]
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a sealed tube or microwave vial, add this compound, the corresponding boronic acid, the palladium catalyst, ligand (if necessary), and base.[4][6]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon) for three cycles.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 2-18 hours, monitoring the reaction by TLC or LC-MS.[4]
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1,3,5-trimethyl-1H-pyrazole.
Data Presentation: Suzuki-Miyaura Coupling of Halo-Pyrazoles
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1H-pyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-dioxane/H₂O | 90 | 6h | Not Specified | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-dioxane/H₂O | 70-80 | 18-22h | 60 | [6] |
| 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Not Specified | Not Specified | Not Specified | Not Specified | 56 | [7] |
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the synthesis of 4-alkenyl-1,3,5-trimethyl-1H-pyrazoles by coupling with various alkenes. The use of a trityl protecting group on the pyrazole nitrogen has been shown to be effective, and P(OEt)₃ is a suitable ligand for this transformation.[8]
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction[8]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a sealed tube, dissolve this compound and the alkene in acetonitrile.
-
Add triethylamine, the palladium catalyst, and the phosphine ligand.
-
Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the 4-alkenyl-1,3,5-trimethyl-1H-pyrazole.
Data Presentation: Heck-Mizoroki Reaction of 4-Iodo-1-tritylpyrazole[8]
| Alkene | Ligand | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | P(o-tol)₃ | 80 | 24 | 95 | [8] |
| Ethyl acrylate | P(OEt)₃ | 80 | 24 | 94 | [8] |
| Styrene | P(OEt)₃ | 100 | 24 | 44 | [8] |
| 1-Octene | P(OEt)₃ | 100 | 24 | 28 | [8] |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of 4-alkynyl-1,3,5-trimethyl-1H-pyrazoles by reacting with terminal alkynes. This reaction is typically catalyzed by a combination of palladium and copper complexes.[9]
Experimental Protocol: General Procedure for Sonogashira Coupling[9]
Caption: General experimental workflow for Sonogashira cross-coupling.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous solvent (THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, PdCl₂(PPh₃)₂, and CuI.[9]
-
Add the anhydrous solvent and the base. Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Sonogashira Coupling of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole[9]
| Terminal Alkyne | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenylacetylene | TEA | THF | 50 | 4h | 85-95 | [9] |
| 1-Hexyne | TEA | DMF | 60 | 6h | 80-90 | [9] |
| 3-Butyn-1-ol | DIPEA | THF | 50 | 5h | 75-85 | [9] |
| Propargyl alcohol | TEA | DMF | 80 | 8h | 70-80 | [9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-amino-1,3,5-trimethyl-1H-pyrazoles. The choice of catalyst system (palladium vs. copper) can be crucial and depends on the nature of the amine coupling partner.[10][11] Palladium-catalyzed amination is generally more effective for amines lacking β-hydrogens.[10][12]
Experimental Protocol: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination[10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (5-10 mol%)
-
tBuDavePhos (10-20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., xylene or toluene)
Procedure:
-
In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine this compound, Pd(dba)₂, tBuDavePhos, and KOtBu.[10]
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Microwave irradiation at temperatures up to 160 °C can also be employed for shorter reaction times.[10]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles[10]
| Halide | Amine | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodo | Morpholine | tBuDavePhos | KOtBu | Xylene | 120 | 85 | [10] |
| 4-Bromo | N-Methylaniline | tBuDavePhos | KOtBu | Toluene | 110 | 92 | [10] |
| 4-Iodo | Aniline | Not Specified | KOtBu | DMF | 100 | Low Yield | [10] |
| 4-Bromo | Piperidine | tBuDavePhos | KOtBu | Xylene | 160 (MW) | 33 | [12] |
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. The protocols and data presented herein offer a solid foundation for researchers to synthesize a diverse range of substituted pyrazoles for applications in drug discovery and materials science. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving optimal results and should be tailored to the specific coupling partners. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations, often enabling efficient coupling under relatively mild conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology has become indispensable in modern organic synthesis, offering a versatile and efficient route to a wide array of arylamines. For the synthesis of 4-aminopyrazole derivatives, this reaction provides a robust method for coupling 4-iodopyrazoles with a diverse range of primary and secondary amines.[1]
The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, featuring prominently in compounds developed as kinase inhibitors, including Janus kinase (JAK) inhibitors.[1][3] These inhibitors are critical in the fields of immunology and oncology due to their role in the JAK-STAT signaling pathway, which is implicated in various diseases.[1]
The success of the Buchwald-Hartwig amination of 4-iodopyrazoles is highly dependent on the selection of the appropriate catalytic system. A key consideration is the structure of the amine coupling partner, particularly the presence or absence of β-hydrogens. For amines lacking β-hydrogens, palladium-catalyzed systems are generally more effective.[4][5] In contrast, for aliphatic amines possessing β-hydrogens, copper-catalyzed conditions are often preferred to mitigate side reactions such as β-hydride elimination.[1][4][5] This document provides detailed protocols and data for both palladium and copper-catalyzed amination reactions of 4-iodopyrazoles.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and corresponding yields for the amination of 4-halopyrazole derivatives with various amines.
Table 1: Palladium-Catalyzed Amination of 4-Halo-1-tritylpyrazoles with Amines Lacking β-Hydrogens [4][5]
| Entry | Halogen (X) | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | I | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 85 |
| 2 | Br | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 95 |
| 3 | Br | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 120 | 24 | 91 |
| 4 | Br | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 120 | 24 | 78 |
| 5 | Br | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 120 | 24 | 88 |
Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Possessing β-Hydrogens [1][5]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allylamine | CuI (5) | 2-isobutyrylcyclohexanone (20) | KOtBu (2.0) | DMF | 100 | 24 | 75 |
| 2 | n-Butylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 120 | 24 | 82 |
| 3 | Cyclohexylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 120 | 24 | 85 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Lacking β-Hydrogens
This protocol is adapted for the amination of 4-halopyrazoles with amines such as morpholine or bulky primary amines.[1]
Materials:
-
4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd(dba)₂ (5-10 mol%)
-
tBuDavePhos (10-20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., xylene or toluene)
-
Oven-dried Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.[1]
Protocol 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Containing β-Hydrogens
This protocol is suitable for the coupling of 4-iodopyrazoles with primary and secondary aliphatic amines that contain β-hydrogens.[1]
Materials:
-
4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (20 mol%)
-
2-isobutyrylcyclohexanone (40 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Oven-dried Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.[1]
-
Evacuate and backfill the tube with inert gas three times.[1]
-
Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.[1]
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aminopyrazole derivative.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Coupling Reactions with 4-Iodo-1,3,5-trimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the copper-catalyzed coupling reactions of 4-iodo-1,3,5-trimethyl-1H-pyrazole, a key building block in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications. The protocols detailed herein are based on established methodologies for the coupling of structurally similar 4-iodopyrazoles and are expected to be readily adaptable.
Introduction to Copper-Catalyzed Pyrazole Functionalization
The functionalization of the pyrazole scaffold is of significant interest in medicinal chemistry due to the prevalence of this heterocycle in a wide range of biologically active compounds. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of carbon-heteroatom bonds. Specifically, for 4-iodopyrazoles, copper catalysis is effective for C-N and C-O bond formation, providing access to 4-amino- and 4-alkoxypyrazoles, respectively. The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from copper-catalyzed coupling reactions of various 4-iodopyrazoles, which serve as a basis for the application to this compound.
Table 1: Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols
| Entry | 4-Iodopyrazole Substrate | Alcohol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-1-trityl-1H-pyrazole | Allyl alcohol | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | tBuOK (2.0) | 130 (MW) | 1 | 85 | [1] |
| 2 | 4-Iodo-1-trityl-1H-pyrazole | Ethanol | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | tBuOK (2.0) | 130 (MW) | 1 | 78 | [1] |
| 3 | 4-Iodo-1-trityl-1H-pyrazole | Cyclopentanol | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | tBuOK (2.0) | 130 (MW) | 1 | 91 | [1] |
| 4 | 1-Allyl-4-iodo-1H-pyrazole | Allyl alcohol | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | tBuOK (2.0) | 130 (MW) | 1 | 65 | [1] |
Table 2: Copper-Catalyzed C-N Coupling of 4-Iodopyrazoles with Amines
| Entry | 4-Iodopyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-1-trityl-1H-pyrazole | Pyrrolidine | CuI (20) | 2-isobutyrylcyclohexanone (40) | K3PO4 (2.0) | 120 (MW) | 0.5 | 92 | |
| 2 | 4-Iodo-1-trityl-1H-pyrazole | Piperidine | CuI (20) | 2-isobutyrylcyclohexanone (40) | K3PO4 (2.0) | 120 (MW) | 0.5 | 95 | |
| 3 | 4-Iodo-1-trityl-1H-pyrazole | Allylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | K3PO4 (2.0) | 120 (MW) | 0.5 | 80 | |
| 4 | 4-Iodo-1-trityl-1H-pyrazole | n-Butylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | K3PO4 (2.0) | 120 (MW) | 0.5 | 83 |
Experimental Protocols
The following are detailed protocols for the copper-catalyzed C-O and C-N coupling of this compound. These protocols are adapted from established procedures for other 4-iodopyrazoles.[1]
Protocol 1: Copper-Catalyzed C-O Coupling with Alcohols (Ullmann Ether Synthesis)
This protocol describes the general procedure for the alkoxylation of this compound.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
Copper(I) iodide (CuI)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline
-
Potassium tert-butoxide (tBuOK)
-
Anhydrous solvent (if the alcohol is a solid, e.g., toluene)
-
Microwave vial (0.5–2.0 mL)
-
Magnetic stir bar
Procedure:
-
To a microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), CuI (0.2 equiv), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.2 equiv).
-
Add the desired alcohol. If the alcohol is a liquid, it can be used as the solvent (e.g., 2.0 mL). If the alcohol is a solid, use a suitable anhydrous solvent like toluene.
-
Add potassium tert-butoxide (2.0 equiv).
-
Seal the vial and stir the mixture to ensure dissolution of the reagents.
-
Place the vial in a microwave reactor and heat to 130 °C for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy-1,3,5-trimethyl-1H-pyrazole.
Protocol 2: Copper-Catalyzed C-N Coupling with Amines (Ullmann Condensation)
This protocol outlines the general procedure for the amination of this compound, particularly effective for alkylamines.
Materials:
-
This compound
-
Amine (e.g., pyrrolidine, piperidine, n-butylamine)
-
Copper(I) iodide (CuI)
-
2-isobutyrylcyclohexanone (ligand)
-
Potassium phosphate (K3PO4)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Microwave vial or Schlenk tube
-
Magnetic stir bar
Procedure:
-
In an oven-dried microwave vial or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), CuI (0.2 equiv), and K3PO4 (2.0 equiv).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous solvent (e.g., DMF, 2.0 mL) via syringe.
-
Add the amine (1.2-1.5 equiv) and 2-isobutyrylcyclohexanone (0.4 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring. The reaction can be performed in a microwave reactor for shorter reaction times (e.g., 30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-amino-1,3,5-trimethyl-1H-pyrazole.
Visualizations
General Mechanism for Copper-Catalyzed C-N Coupling
Caption: Proposed catalytic cycle for the copper-catalyzed C-N coupling of 4-iodopyrazoles.
Experimental Workflow for Copper-Catalyzed C-O Coupling
Caption: A typical experimental workflow for the copper-catalyzed C-O coupling reaction.
References
Application Notes and Protocols: Synthesis of Tetra-substituted Pyrazoles using 4-Iodo-1,3,5-trimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged pharmacophore present in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The strategic functionalization of the pyrazole ring is a cornerstone of modern medicinal chemistry for the development of novel therapeutic agents. 4-Iodo-1,3,5-trimethyl-1H-pyrazole is a key building block that enables the synthesis of diverse tetra-substituted pyrazole libraries through various palladium- and copper-catalyzed cross-coupling reactions. The iodo-group at the C4 position provides a reactive handle for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and alkenyl moieties.[1][2]
These application notes provide detailed protocols for the synthesis of tetra-substituted pyrazoles via Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, and copper-catalyzed C-O coupling, using this compound as the starting material.
Synthetic Strategies for Tetra-substituted Pyrazoles
The general approach for the synthesis of tetra-substituted pyrazoles from this compound involves the coupling of the C4 position with a suitable partner. The selection of the coupling reaction depends on the desired substituent to be introduced.
Caption: Synthetic routes to tetra-substituted pyrazoles.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for the cross-coupling reactions of this compound. Specific conditions for each reaction are detailed in the subsequent protocols.
Caption: General experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl/Heteroaryl-1,3,5-trimethyl-1H-pyrazoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 4-iodo-pyrazole and various aryl or heteroaryl boronic acids.[3]
Materials:
-
This compound
-
Aryl or Heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane:H₂O 4:1)
Procedure (Conventional Heating):
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.[3]
-
Add the degassed solvent system (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with ethyl acetate and wash with water and then brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.
Procedure (Microwave Irradiation):
-
In a microwave vial, combine this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).[3]
-
Add the solvent system (e.g., 4 mL of EtOH:H₂O 1:1).[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature and perform the work-up as described in the conventional protocol.[3]
| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 h | 56-62 (analogous)[4] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 8 h | Varies |
| XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 110 | 6 h | Varies |
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1,3,5-trimethyl-1H-pyrazoles
The Sonogashira coupling enables the introduction of an alkynyl moiety at the C4 position of the pyrazole ring.[5]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[5]
-
Add the anhydrous solvent (5 mL) and the base (3.0 mmol, 3.0 equiv).[5]
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.[5]
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
| Pd Catalyst | Cu Source | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | TEA | DMF | 60 | 4 h | Good (general) |
| Pd(PPh₃)₄ | CuI | DIPEA | THF | 50 | 6 h | Varies |
Protocol 3: Heck-Mizoroki Reaction for the Synthesis of 4-Alkenyl-1,3,5-trimethyl-1H-pyrazoles
The Heck-Mizoroki reaction is utilized to introduce alkenyl groups at the C4 position of the pyrazole.[2]
Materials:
-
This compound
-
Alkene (e.g., acrylate, styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(OEt)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst, and the ligand.
-
Add the solvent, the base (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
| Alkene | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| tert-Butyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | 95 (analogous)[2] |
| Styrene | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 120 | 44 (analogous)[2] |
Protocol 4: Copper-Catalyzed C-O Coupling for the Synthesis of 4-Alkoxy-1,3,5-trimethyl-1H-pyrazoles
This method allows for the direct alkoxylation of the 4-iodopyrazole.[6][7]
Materials:
-
This compound
-
Alcohol (used as solvent or with a co-solvent)
-
Copper(I) iodide (CuI, 20 mol%)
-
Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 20 mol%)
-
Base (e.g., tBuOK, 2.0 equiv)
Procedure (Microwave Irradiation):
-
To a microwave vial, add this compound (0.12 mmol), 3,4,7,8-tetramethyl-1,10-phenanthroline (0.026 mmol, 20 mol%), CuI (0.023 mmol, 20 mol%), and tBuOK (0.26 mmol, 2.0 equiv).[6][7]
-
Add the desired alcohol (e.g., 2.0 mL of allyl alcohol).[6][7]
-
Seal the vial and heat at 130 °C for 1 hour under microwave irradiation.[6][7]
-
After cooling, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent and purify the crude product by column chromatography.
| Alcohol | Cu Source | Ligand | Base | Temperature (°C) | Time | Yield (%) |
| Allyl Alcohol | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | 130 (MW) | 1 h | Moderate (general)[7] |
| Cyclohexanol | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | 130 (MW) | 1 h | Moderate (general)[7] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yields | Inactive catalyst, insufficient base, presence of oxygen. | Use a pre-formed Pd(0) catalyst, ensure all reagents and solvents are properly degassed, use a stronger or more soluble base.[5][8] |
| Dehalogenation | The C-I bond is susceptible to reduction, a common side reaction. | Consider using the corresponding 4-bromo-pyrazole if the starting material is accessible.[8] |
| Poor Solubility | Reagents may not be fully dissolved in the reaction medium. | Switch to a more polar solvent like DMF or NMP, or increase the reaction temperature. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of tetra-substituted pyrazoles. The palladium- and copper-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the diversification of the pyrazole core. These protocols serve as a foundation for researchers in drug discovery and medicinal chemistry to generate novel libraries of pyrazole-containing compounds for biological screening and the development of new therapeutic agents. Further optimization of the reaction conditions may be necessary depending on the specific substrates employed.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of iodopyrazoles, a critical reaction in the synthesis of diverse pyrazole-containing compounds for pharmaceutical and materials science research. The use of microwave irradiation significantly accelerates reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1][2]
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] Iodopyrazoles are excellent substrates for this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[3][4] The pyrazole scaffold is a prevalent motif in numerous biologically active compounds, making its efficient functionalization a key focus in medicinal chemistry and drug discovery.[3] Microwave-assisted synthesis has emerged as a powerful tool to expedite this transformation, offering advantages in terms of reaction speed, yield, and reproducibility.[1]
Key Reaction Parameters and Optimization
The success of a microwave-assisted Suzuki coupling of iodopyrazoles is highly dependent on the careful selection and optimization of several key parameters.
Catalyst Selection: A variety of palladium catalysts can be employed. The choice of catalyst is crucial for achieving high yields and minimizing side reactions.[3]
-
Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for these couplings.[2][3]
-
Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is also highly effective. Modern catalyst systems, such as those incorporating bulky, electron-rich phosphine ligands like XPhos, can offer improved performance, especially for challenging substrates, and may help to minimize side reactions like dehalogenation.[5][6]
Base Selection: The base plays a crucial role in the activation of the boronic acid and the overall catalytic cycle.
-
Inorganic Bases: Carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used.[3][5] Phosphates like potassium phosphate (K₃PO₄) are also effective.
-
Hydroxides: Barium hydroxide (Ba(OH)₂) has been shown to be effective in certain systems.[2]
-
Fluorides: Potassium fluoride (KF) can be a suitable choice, particularly when base-sensitive functional groups are present.[3]
Solvent System: The reaction is typically performed in a mixture of an organic solvent and water to dissolve both the organic substrates and the inorganic base.[3]
-
Ethers: 1,2-Dimethoxyethane (DME) and 1,4-dioxane are common choices.[3]
-
Alcohols: Ethanol/water mixtures are also frequently used.[1]
-
Aromatics: Toluene can serve as the organic solvent.[3]
-
Solvent Ratios: The ratio of organic solvent to water is often in the range of 3:1 to 4:1.[3]
Microwave Parameters:
-
Temperature: Reaction temperatures typically range from 90°C to 150°C.[2][3]
-
Time: Reaction times are significantly reduced with microwave heating, often ranging from 5 to 40 minutes.[3][6]
-
Power: Microwave power is adjusted to maintain the target temperature.
Data Presentation
Table 1: Optimization of Microwave-Assisted Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 5-12 | High | [3] |
| 2 | XPhos Pd G2 (2) | K₂CO₃ (3) | Ethanol/H₂O (3:1) | Not specified | Not specified | Optimized | [5] |
| 3 | Pyridine-Pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | High | [1] |
| 4 | Pd(PPh₃)₄ (20) | Ba(OH)₂ (2) | Dioxane/H₂O (3:1) | 150 | 15 | Good | [2] |
| 5 | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | Ethanol/H₂O (4:1) | 135 | 40 | 67-89 | [6] |
Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling of Iodopyrazoles
| Iodopyrazole Derivative | Boronic Acid | Product | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | 4-Aryl-1-methyl-1H-pyrazole | Not specified | [3] |
| 4-iodo-1-methyl-1H-pyrazol-3-amine | Various boronic acids | 4-Aryl-1-methyl-1H-pyrazol-3-amine | Not specified | [5] |
| α-Iodoenaminone | 4-Methoxyphenylboronic acid | α-(4-Methoxyphenyl)enaminone | Good | [2] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various aryl and heteroaryl boronic acids | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 67-89 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [3]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Microwave vial (appropriate size)
-
Stir bar
Procedure:
-
To a microwave vial equipped with a stir bar, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) and the corresponding arylboronic acid (1.0-1.2 equiv).
-
Add DME and H₂O in a 4:1 ratio (e.g., 3 mL DME and 0.75 mL H₂O).
-
Purge the vial with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equiv) to the mixture.
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole.
Protocol 2: Optimized Microwave-Assisted Suzuki Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine [5]
Materials:
-
4-Iodo-1-methyl-1H-pyrazol-3-amine
-
Boronic acid
-
XPhos Pd G2 pre-catalyst
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water (deionized, degassed)
-
Microwave reaction vial
-
Stir bar
Procedure:
-
In a microwave reaction vial containing a stir bar, combine 4-iodo-1-methyl-1H-pyrazol-3-amine (1.0 equiv), the boronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).
-
Add the XPhos Pd G2 pre-catalyst (2 mol%).
-
Add a degassed 3:1 mixture of ethanol and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture under the optimized conditions (temperature and time to be determined for the specific substrate).
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Selection in Sonogashira Coupling of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful transformation, typically catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, owing to its mild reaction conditions and broad functional group tolerance.[2][3]
Pyrazole moieties are key pharmacophores present in numerous therapeutic agents. The functionalization of the pyrazole core, specifically through the introduction of alkynyl groups via Sonogashira coupling with substrates like 4-iodo-1,3,5-trimethyl-1H-pyrazole, is a critical strategy for generating novel chemical entities for drug discovery and development.[2][4] The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for such transformations.[5]
This document provides detailed application notes, experimental protocols, and a comparative analysis of catalyst systems for the Sonogashira coupling of this compound.
Catalyst Selection for Sonogashira Coupling
The choice of catalyst is paramount for a successful Sonogashira coupling reaction. The catalytic system typically comprises a palladium precatalyst and, in the classic protocol, a copper(I) co-catalyst.
Palladium Catalysts:
The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst or by using a pre-formed Pd(0) complex.[1][6] Common choices for the Sonogashira coupling of iodo-pyrazoles include:
-
Palladium-Phosphine Complexes: These are the most common type of catalysts.[7]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, pre-formed Pd(0) catalyst.
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): A stable Pd(II) precatalyst that is reduced in situ.[8] It is often more soluble and stable than Pd(PPh₃)₄.[7]
-
Complexes with Bidentate Phosphine Ligands: Such as Pd(dppe)Cl₂, Pd(dppp)Cl₂, or Pd(dppf)Cl₂ have also been successfully employed.[1]
-
Bulky, Electron-Rich Ligands: For electron-rich heteroaromatic substrates like pyrazoles, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), can be highly effective.[6][7]
-
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: NHCs are strong σ-donor ligands that can efficiently replace phosphines, often leading to more stable and active catalysts.[7] These can be particularly effective for copper-free Sonogashira couplings.[7]
-
Palladium-Nitrogen Complexes: Ligands based on pyridine and pyrimidine have demonstrated good complexing properties with palladium and have been used to form active catalysts for Sonogashira couplings.[1]
Copper Co-catalyst:
Copper(I) salts, most commonly copper(I) iodide (CuI), are used as co-catalysts to increase the reaction rate.[1] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center.[1][3]
Copper-Free Sonogashira Coupling:
While effective, the use of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[9] Copper-free Sonogashira protocols have been developed to circumvent this issue. These reactions often require a stronger base and may proceed at slightly elevated temperatures.
Data Presentation: Catalyst System Comparison
The following table summarizes typical catalyst systems and reaction conditions for the Sonogashira coupling of aryl iodides, with a focus on heterocyclic systems similar to this compound.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2-5 mol%) | CuI (4-10 mol%) | Et₃N or DIPA | DMF or THF | Room Temp - 80 | 70-95 | [2][10] |
| Pd(PPh₃)₄ (5-10 mol%) | CuI (10 mol%) | Et₃N | THF | 80 | ~70-85 | [11] |
| Pd₂(dba)₃ / Bulky Ligand (e.g., Ligand 2)[7] | CuI | Cs₂CO₃ | - | Room Temp | High | [7] |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None | TMP | DMSO | Room Temp - 60 | 42-97 | [8][12] |
| Pd/C (heterogeneous) | CuI | Various | Various | Elevated | Variable | [13] |
| Pd-SILP-Fe₃O₄@SiO₂ (heterogeneous) | None | - | Water | - | Excellent | [14] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium-phosphine catalyst and a copper(I) co-catalyst.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Anhydrous amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) (2.0-3.0 eq)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).[2][8]
-
Add the anhydrous, degassed solvent and the amine base.[8]
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.[8]
-
Stir the reaction at room temperature or heat to 65-80 °C, monitoring the progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for a copper-free Sonogashira coupling, which can be beneficial for minimizing alkyne homocoupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %)[8][12]
-
Anhydrous, degassed solvent (e.g., DMSO)
-
Strong, non-nucleophilic base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 eq)[8][12]
-
Inert gas (Argon or Nitrogen)
-
Reaction vial suitable for heating
Procedure:
-
In a glovebox or under a positive flow of argon, add this compound (1.0 eq), the palladium precatalyst, and a stir bar to a reaction vial.[8]
-
Add the anhydrous, degassed solvent followed by the base.[8]
-
Add the terminal alkyne (1.5 eq).[8]
-
Seal the vial and stir the mixture at room temperature. If the reaction is sluggish, it can be heated to 60 °C.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Caption: Workflow for catalyst screening in Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Reactions of 4-Iodopyrazoles: Base and Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the Suzuki-Miyaura cross-coupling reactions of 4-iodopyrazoles, with a specific focus on the critical roles of bases and solvents. The synthesis of 4-substituted pyrazoles is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous biologically active compounds.[1] This document outlines detailed experimental protocols and key reaction parameters to facilitate the efficient synthesis of a wide range of 4-aryl, 4-heteroaryl, and 4-vinyl pyrazole derivatives.
The Suzuki-Miyaura coupling is a versatile and robust method for the formation of carbon-carbon bonds, typically involving a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[2][3][4][5] 4-Iodopyrazoles are excellent substrates for these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[1][2] However, the success of the reaction is highly dependent on the careful selection of the catalyst, base, and solvent system.[1][2]
Data Presentation: Influence of Base and Solvent on Reaction Yield
The following tables summarize quantitative data from various literature sources for the Suzuki coupling of 4-iodopyrazole derivatives with different boronic acids, highlighting the impact of different bases and solvents on the reaction yield.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | 95 |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 88 |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 90 | 92 |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | KF | DME/H₂O | 90 | 85 |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 91 |
| 4-Iodo-1-trityl-1H-pyrazole | 3-Tolylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 110 | 93 |
Table 2: Effect of Different Solvents on the Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O (4:1) | 90 | 95 |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 93 |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O (4:1) | 90 | 89 |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol/H₂O (3:1) | 80 | 90 |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O (5:1) | 100 | 85 |
Key Reaction Parameters and Optimization
The choice of base and solvent is critical for a successful Suzuki reaction.
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1] A variety of inorganic bases can be utilized, and the optimal choice often depends on the specific substrates and solvent system.
-
Carbonates: Cesium carbonate (Cs₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used and often provide good results.[1]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base.[1]
-
Fluorides: Potassium fluoride (KF) has also been successfully employed.[1]
Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrates and the inorganic base.[1]
-
Ethers: 1,2-Dimethoxyethane (DME) and 1,4-dioxane are common choices.[1]
-
Aromatics: Toluene can also be used as the organic solvent.[1]
-
Solvent Ratios: The ratio of organic solvent to water is often around 3:1 to 4:1.[1]
Experimental Protocols
Below are detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction of a 4-iodopyrazole.
Microwave-Assisted Suzuki-Miyaura Coupling of 1-Boc-4-iodopyrazole
This protocol is adapted from a general procedure for the Suzuki coupling of 4-iodopyrazoles.[1]
Materials:
-
1-Boc-4-iodopyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave reaction vial with a stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add 1-Boc-4-iodopyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (2 mol%).
-
Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed DME and water in a 4:1 ratio via syringe.
-
Place the vial in a microwave apparatus and irradiate the reaction mixture at 90°C for 5-12 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.[1]
Conventional Heating Protocol for Suzuki-Miyaura Coupling
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 4-iodopyrazole (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and K₂CO₃ (3.0 equiv).[6]
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).[6]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed 3:1 mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water via syringe.[1][6]
-
Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to afford the desired 4-substituted pyrazole.[1]
Visualization of the Suzuki-Miyaura Reaction Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of 4-iodopyrazoles, highlighting the key components and steps.
Caption: General experimental workflow for the Suzuki coupling of 4-iodopyrazole.
Troubleshooting Common Side Reactions
A common side reaction in the Suzuki coupling of 4-iodopyrazoles is dehalogenation, which results in the formation of the corresponding pyrazole byproduct.[6] To minimize this:
-
Protect the Pyrazole Nitrogen: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction. Protecting the pyrazole nitrogen (e.g., with a Boc or trityl group) can significantly suppress dehalogenation.[6]
-
Use Milder Bases: Using milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be less likely to promote dehalogenation compared to strong bases.[6]
-
Consider Alternative Halogens: If synthetically feasible, the corresponding 4-bromo- or 4-chloropyrazoles are often less prone to dehalogenation.[6]
By carefully selecting the base and solvent system and considering potential side reactions, researchers can effectively utilize the Suzuki-Miyaura cross-coupling of 4-iodopyrazoles to synthesize a diverse range of valuable compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 4-Aryl-1,3,5-trimethyl-1H-pyrazoles
Introduction
Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, 4-aryl-1,3,5-trimethyl-1H-pyrazoles serve as valuable scaffolds in drug discovery and as key building blocks in organic synthesis. This document provides detailed protocols for the synthesis of these compounds, focusing on a robust and widely applicable two-step method involving the initial synthesis of a halogenated pyrazole precursor followed by a palladium-catalyzed cross-coupling reaction.
Synthetic Strategy Overview
The most common and efficient pathway to synthesize 4-aryl-1,3,5-trimethyl-1H-pyrazoles involves two key transformations. First, the pyrazole core is halogenated at the C4 position, typically yielding 4-iodo-1,3,5-trimethyl-1H-pyrazole. This intermediate is then coupled with a variety of arylboronic acids via a Suzuki-Miyaura cross-coupling reaction to afford the target 4-aryl derivatives.
Caption: General workflow for the two-step synthesis of 4-aryl-1,3,5-trimethyl-1H-pyrazoles.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the key intermediate, this compound, via direct iodination of 1,3,5-trimethyl-1H-pyrazole. An alternative route starts from 4-iodo-3,5-dimethyl-1H-pyrazole, which is then methylated.[3] The direct iodination of a pre-formed 1-aryl-pyrazole is often highly regioselective.[4]
Methodology:
-
Reaction Setup: To a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 mmol) in acetonitrile (MeCN), add ceric ammonium nitrate (CAN, 1.1 equiv.) and elemental iodine (I₂, 1.3 equiv.).[4]
-
Reaction Execution: Heat the resulting mixture to reflux and stir for 16 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like dichloromethane (DCM) and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃).[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| 1,3,5-Trimethyl-1H-pyrazole | 1.0 | Starting Material |
| Iodine (I₂) | 1.3 | Iodinating Agent[4] |
| Ceric Ammonium Nitrate (CAN) | 1.1 | Mediator[4] |
| Solvent | Acetonitrile (MeCN) | Reaction Medium[4] |
| Temperature | Reflux | Reaction Condition[4] |
| Time | 16 hours | Reaction Duration[4] |
| Typical Yield | >90% | Based on analogous reactions[4] |
Table 1: Summary of Reaction Conditions for the Synthesis of this compound.
Protocol 2: Synthesis of 4-Aryl-1,3,5-trimethyl-1H-pyrazoles via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the this compound intermediate and various arylboronic acids.[1] This reaction is typically catalyzed by a palladium complex in the presence of a base.[5] Microwave-assisted protocols can significantly reduce reaction times.[1]
Methodology (Conventional Heating):
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and sodium carbonate (Na₂CO₃) (2.5 equiv.).[1][5]
-
Degassing: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., DME/H₂O or Dioxane/H₂O in a 4:1 ratio).[1][5]
-
Reaction Execution: Seal the tube and heat the reaction mixture at 90-100 °C with vigorous stirring for 6-12 hours.[5] Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3,5-trimethyl-1H-pyrazole.[5]
Methodology (Microwave Irradiation):
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.5 equiv.) in a DME/H₂O (10:1) solvent mixture.[1]
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 5-15 minutes.[1]
-
Purification: Follow the work-up and purification steps described in the conventional heating method.
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Method | Time | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5%) | Na₂CO₃ | DME/H₂O | Microwave | 5 min | 85-95[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | Conventional | 6 h | 80-90[5] |
| 4-Fluorophenylboronic acid | Ruphos-Pd (2%) | K₂CO₃ | Dioxane/H₂O | Microwave | 3 min | 92 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | Conventional | 6 h | 75-85[5] |
| 2-Thiopheneboronic acid | XPhos Pd G2 (2%) | K₃PO₄ | THF/H₂O | Conventional | 16 h | 70-80[6] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | Microwave | 10 min | 80-90[1] |
Table 2: Representative Suzuki-Miyaura Coupling Conditions and Yields. (Note: Yields are based on analogous reactions with similar 4-halopyrazole substrates and may vary).
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the Pyrazole C-4 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[1][2][3] Strategic functionalization of the pyrazole ring is a critical step in the discovery of novel therapeutic agents, enabling the modulation of their pharmacological profiles. The C-4 position of the pyrazole ring is an especially attractive site for modification. Its inherent electron-rich nature makes it susceptible to electrophilic attack, and its modification can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity.[1][4]
This document provides detailed application notes and experimental protocols for key methodologies used to functionalize the C-4 position of pyrazoles. These methods empower researchers to access a diverse range of substituted pyrazole derivatives for applications in drug discovery and materials science.[5][6]
Electrophilic Halogenation at C-4
Electrophilic halogenation is a fundamental and widely utilized method for introducing halogen atoms (Cl, Br, I) at the C-4 position of the pyrazole ring.[7][8] This approach takes advantage of the high electron density at this position.[1] The resulting 4-halopyrazoles are versatile intermediates for further modifications, particularly in transition-metal-catalyzed cross-coupling reactions.[9][10] N-halosuccinimides (NCS, NBS, NIS) are commonly employed as mild and effective halogenating agents.[7][10]
Experimental Protocol: C-4 Bromination using N-Bromosuccinimide (NBS)
This protocol describes the bromination of 3-aryl-1H-pyrazol-5-amines at the C-4 position using N-Bromosuccinimide (NBS) in Dimethyl Sulfoxide (DMSO).[10]
Materials:
-
3-aryl-1H-pyrazol-5-amine substrate
-
N-Bromosuccinimide (NBS)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-aryl-1H-pyrazol-5-amine (0.2 mmol, 1.0 equiv.) in DMSO (2.0 mL) in a round-bottom flask, add N-Bromosuccinimide (NBS) (0.22 mmol, 1.1 equiv.).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-3-aryl-1H-pyrazol-5-amine.
Data Presentation: C-4 Halogenation of 3-Aryl-1H-Pyrazol-5-Amines
The following table summarizes the yields for the halogenation of various 1,3-disubstituted-1H-pyrazol-5-amines with N-halosuccinimides (NXS).[10]
| Entry | Substrate (R) | Halogenating Agent | Product | Yield (%) |
| 1 | Phenyl | NBS | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 70 |
| 2 | Phenyl | NIS | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 80 |
| 3 | 4-Methylphenyl | NBS | 4-Bromo-3-(4-methylphenyl)-1H-pyrazol-5-amine | 75 |
| 4 | 4-Methylphenyl | NIS | 4-Iodo-3-(4-methylphenyl)-1H-pyrazol-5-amine | 82 |
| 5 | 4-Methoxyphenyl | NBS | 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine | 78 |
| 6 | 4-Methoxyphenyl | NIS | 4-Iodo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine | 85 |
| 7 | 4-Chlorophenyl | NBS | 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine | 65 |
| 8 | 4-Chlorophenyl | NIS | 4-Iodo-3-(4-chlorophenyl)-1H-pyrazol-5-amine | 72 |
Visualization: Workflow for C-4 Halogenation
Caption: Workflow for the C-4 halogenation of pyrazoles.
Electrophilic Thio- and Selenocyanation at C-4
The introduction of thiocyanate (-SCN) or selenocyanate (-SeCN) groups at the C-4 position provides access to versatile intermediates for further synthetic transformations. A metal-free approach using phenyliodine dichloride (PhICl₂) as an oxidant and ammonium thiocyanate (NH₄SCN) or potassium selenocyanate (KSeCN) as the cyano source has been developed for this purpose.[11]
Experimental Protocol: C-4 Thiocyanation
This protocol details the thiocyanation of N-substituted pyrazoles.[11]
Materials:
-
N-substituted pyrazole substrate
-
Phenyliodine dichloride (PhICl₂)
-
Ammonium thiocyanate (NH₄SCN)
-
Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, add phenyliodine dichloride (PhICl₂) (2.00 mmol) and ammonium thiocyanate (NH₄SCN) (2.00 mmol) to a Schlenk tube containing toluene (5 mL).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the pyrazole substrate (1.00 mmol) to the reaction mixture.
-
Continue stirring at 0 °C for 8 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: C-4 Thio- and Selenocyanation of N-Arylpyrazoles
The table below shows the yields for the C-4 functionalization of various N-arylpyrazoles.[11]
| Entry | Substrate (N-Aryl) | Reagent | Product | Yield (%) |
| 1 | Phenyl | NH₄SCN | 1-Phenyl-4-thiocyanato-1H-pyrazole | 91 |
| 2 | 4-Methylphenyl | NH₄SCN | 1-(4-Methylphenyl)-4-thiocyanato-1H-pyrazole | 85 |
| 3 | 4-Methoxyphenyl | NH₄SCN | 1-(4-Methoxyphenyl)-4-thiocyanato-1H-pyrazole | 80 |
| 4 | 4-Chlorophenyl | NH₄SCN | 1-(4-Chlorophenyl)-4-thiocyanato-1H-pyrazole | 88 |
| 5 | Phenyl | KSeCN | 1-Phenyl-4-selenocyanato-1H-pyrazole | 85 |
| 6 | 4-Methylphenyl | KSeCN | 1-(4-Methylphenyl)-4-selenocyanato-1H-pyrazole | 82 |
| 7 | 4-Methoxyphenyl | KSeCN | 1-(4-Methoxyphenyl)-4-selenocyanato-1H-pyrazole | 78 |
| 8 | 4-Chlorophenyl | KSeCN | 1-(4-Chlorophenyl)-4-selenocyanato-1H-pyrazole | 86 |
Visualization: Workflow for C-4 Thiocyanation
Caption: Workflow for electrophilic C-4 thiocyanation.
Transition-Metal-Catalyzed Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the pyrazole core, avoiding the need for pre-functionalized starting materials.[1][12] Palladium-catalyzed reactions, in particular, have been developed for the direct C-H alkenylation of pyrazoles at the C-4 position.[13][14]
Experimental Protocol: Palladium-Catalyzed C-4 Alkenylation
This protocol describes the oxidative alkenylation of pyrazoles with activated alkenes.[13][14]
Materials:
-
Pyrazole substrate
-
Activated alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine
-
Benzoquinone (BQ)
-
tert-Butyl peroxybenzoate (TBPB)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Sealed tube
-
Standard workup and purification glassware
Procedure:
-
To a sealed tube, add the pyrazole substrate (0.2 mmol), palladium(II) acetate (0.02 mmol, 10 mol%), pyridine (0.04 mmol, 20 mol%), benzoquinone (0.2 mmol, 1.0 equiv.), and tert-butyl peroxybenzoate (0.04 mmol, 20 mol%).
-
Add the activated alkene (e.g., n-butyl acrylate, 0.4 mmol, 2.0 equiv.).
-
Add trifluoroacetic acid (0.4 mmol, 2.0 equiv.) and acetonitrile (1.0 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Palladium-Catalyzed C-4 Alkenylation of Pyrazoles
The table below summarizes the yields for the C-4 alkenylation of various pyrazole substrates.[13]
| Entry | Pyrazole Substrate | Alkene | Product | Yield (%) |
| 1 | 1,3,5-Trimethylpyrazole | n-Butyl acrylate | 4-(2-(Butoxycarbonyl)vinyl)-1,3,5-trimethyl-1H-pyrazole | 75 |
| 2 | 1,3,5-Trimethylpyrazole | Styrene | 1,3,5-Trimethyl-4-styryl-1H-pyrazole | 68 |
| 3 | 1-Phenyl-3,5-dimethylpyrazole | n-Butyl acrylate | 4-(2-(Butoxycarbonyl)vinyl)-1-phenyl-3,5-dimethyl-1H-pyrazole | 72 |
| 4 | 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole | n-Butyl acrylate | 4-(2-(Butoxycarbonyl)vinyl)-1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 65 |
| 5 | 1,3,5-Trimethylpyrazole | N-Vinyl-2-pyrrolidinone | 1,3,5-Trimethyl-4-(2-(2-oxopyrrolidin-1-yl)vinyl)-1H-pyrazole | 55 |
Visualization: Workflow for C-H Alkenylation
Caption: Workflow for the direct C-H alkenylation of pyrazoles.
Application in Drug Discovery: Targeting Signaling Pathways
The functionalization of the pyrazole C-4 position is pivotal in drug discovery for tuning the pharmacological properties of lead compounds. A prominent example is Celecoxib, a selective COX-2 inhibitor. The trifluoromethyl (CF₃) group at the C-3 position and the p-sulfamoylphenyl group at one of the nitrogen atoms are crucial for its activity and selectivity. While the C-4 position is unsubstituted in Celecoxib, its modification in related analogues is a common strategy to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
The diagram below illustrates the mechanism of action for pyrazole-based COX-2 inhibitors. Arachidonic acid is converted by cyclooxygenase (COX) enzymes into prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes. Selective COX-2 inhibitors, often featuring a pyrazole core, preferentially block the COX-2 isoform, which is upregulated during inflammation, thereby reducing prostaglandin production and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Visualization: COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Conclusion
The functionalization of the pyrazole C-4 position offers a powerful avenue for the synthesis of novel molecules with significant potential in drug discovery and materials science. The methodologies outlined in these application notes—ranging from classical electrophilic substitution to modern transition-metal-catalyzed C-H activation—provide a robust toolkit for researchers. By understanding the principles of pyrazole reactivity and carefully selecting the appropriate synthetic strategy, scientists can efficiently generate diverse libraries of C-4 substituted pyrazoles for biological screening and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct C-H Alkenylation of Functionalized Pyrazoles. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 4-Iodo-1,3,5-trimethyl-1H-pyrazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1,3,5-trimethyl-1H-pyrazole is a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer properties. The presence of an iodine atom at the C4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from analogous compounds.
| Property | Value |
| Molecular Formula | C₆H₉IN₂[1] |
| Molecular Weight | 236.05 g/mol [1] |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Expected to be soluble in common organic solvents such as DMF, DMSO, THF, and chlorinated solvents. |
| Reactivity | The C-I bond is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. |
Synthesis of this compound
A common method for the synthesis of this compound involves the N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole.[1]
Experimental Protocol:
Materials:
-
4-iodo-3,5-dimethyl-1H-pyrazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in anhydrous THF at 20 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the resulting mixture at 20 °C.
-
Add methyl iodide to the suspension.
-
Continue stirring the reaction mixture for 12 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
A reported yield for this transformation is as high as 97%.[1]
Applications in Cross-Coupling Reactions
The C4-iodo substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C bonds.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrazole core and various aryl or heteroaryl groups.
Representative Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere setup
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodopyrazole derivative, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 60-95 |
| 4-Iodopyrazole derivative, Heteroarylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 70-90 |
Note: Yields are representative and based on similar 4-iodopyrazole couplings.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the C4-position of the pyrazole ring, which is valuable for the synthesis of various bioactive molecules.
Representative Protocol:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent and the base (3.0 eq).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction to 50-80 °C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodopyrazole derivative, Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | 60 | 75-95 |
| 4-Iodopyrazole derivative, Aliphatic alkyne | Pd(PPh₃)₄/CuI | DIPEA | DMF | 70 | 70-90 |
Note: Yields are representative and based on similar 4-iodopyrazole couplings.
Heck Reaction
The Heck reaction allows for the formation of a C-C bond between the pyrazole and an alkene, leading to the synthesis of 4-alkenylpyrazoles.
Representative Protocol:
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(OEt)₃ or PPh₃)
-
Base (e.g., Na₂CO₃ or Et₃N)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Inert atmosphere setup
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the palladium catalyst (1-5 mol%) in the anhydrous solvent.
-
Add the ligand and the base (1.5-2.0 eq).
-
Add the alkene (1.2-1.5 eq) to the mixture.
-
Heat the reaction to 80-120 °C under an inert atmosphere until completion (monitor by TLC).
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodopyrazole derivative, Ethyl acrylate | Pd(OAc)₂/P(OEt)₃ | Et₃N | DMF | 100 | 80-95[2] |
| 4-Iodopyrazole derivative, Styrene | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Acetonitrile | 110 | 60-85 |
Note: Yields are representative and based on similar 4-iodopyrazole couplings.[2]
Applications in Medicinal Chemistry
The functionalized pyrazoles synthesized from this compound are valuable scaffolds in drug discovery.
Caption: Synthetic utility in medicinal chemistry.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The ability to introduce various aryl and heteroaryl moieties via Suzuki-Miyaura coupling is crucial for tuning the binding affinity and selectivity for specific kinase targets.[3]
-
Phosphodiesterase (PDE) Inhibitors: 4-Alkynylpyrazoles, synthesized via Sonogashira coupling, have been identified as a promising class of PDE4 inhibitors, which are targets for inflammatory diseases such as asthma and COPD.[4]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of a wide range of functionalized pyrazoles. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this compound in the synthesis of novel molecules for drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Iodo-1,3,5-trimethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki coupling yield with 4-iodo-1,3,5-trimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for optimizing the Suzuki coupling of this compound?
A1: The success of the Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst system (palladium source and ligand), base, and solvent. The reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates, but optimization is often necessary to achieve high yields and minimize side reactions.[1]
Q2: Which palladium catalysts are most effective for this type of coupling?
A2: A variety of palladium catalysts can be employed. Commonly used and often effective options include:
-
Palladium(0) catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a standard choice.[1]
-
Palladium(II) pre-catalysts with ligands: A combination of a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve reaction efficiency, especially for challenging substrates.[1][2]
-
Pre-formed catalysts: Modern pre-catalysts like XPhos Pd G2 are also highly effective as they readily generate the active Pd(0) species.[2][3]
Typical catalyst loading ranges from 2 to 5 mol%.[1]
Q3: What is the role of the base, and which bases are recommended?
A3: The base is crucial for the transmetalation step in the Suzuki catalytic cycle.[1] The optimal choice depends on the specific substrates and solvent. Commonly used inorganic bases include:
-
Carbonates: Cesium carbonate (Cs₂CO₃) and sodium carbonate (Na₂CO₃) often provide good results.[1]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective option.[1][2]
-
Fluorides: Potassium fluoride (KF) has also been used successfully.[1]
Q4: What solvent systems are typically used for this reaction?
A4: The reaction is generally carried out in a biphasic mixture of an organic solvent and water to dissolve both the organic substrates and the inorganic base.[1] Common organic solvents include:
-
Ethers: 1,2-Dimethoxyethane (DME) and 1,4-dioxane are frequent choices.[1]
-
Aromatic hydrocarbons: Toluene can also be utilized.[1] A typical ratio of organic solvent to water is around 3:1 to 4:1.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If your Suzuki coupling reaction with this compound results in low to no yield, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming or could be deactivating.[2][3] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst such as XPhos Pd G2.[2][3] |
| Inappropriate Ligand Choice | For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often more effective than simpler ligands.[2] |
| Incorrect Base Selection | The base may be too weak or poorly soluble. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[2] For anhydrous bases like K₃PO₄, adding a small amount of water can be beneficial.[2] |
| Sub-optimal Reaction Temperature | The reaction may require more thermal energy. Gradually increase the temperature. Microwave irradiation can also be used for rapid and uniform heating, which often reduces reaction times.[2][3] |
| Poor Reagent Quality | Boronic acids are particularly susceptible to degradation. Use fresh, high-purity starting materials.[2] |
Below is a logical workflow for troubleshooting low product yield.
Issue 2: Significant Dehalogenation (Deiodination) Side Reaction
A common side reaction is the replacement of the iodine atom with a hydrogen atom, a process known as dehalogenation or hydrodehalogenation.[2][4] This leads to the formation of 1,3,5-trimethyl-1H-pyrazole as a byproduct.
| Potential Cause | Troubleshooting Steps |
| Slow Reductive Elimination | The desired coupling step is slower than the deiodination pathway. Switch to a bulkier, more electron-rich phosphine ligand like SPhos, XPhos, or RuPhos to accelerate the rate of reductive elimination.[4] |
| Base is too Strong or Protic | Strong bases can promote dehalogenation. Consider switching to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[4] |
| High Reaction Temperature | Higher temperatures can increase the rate of deiodination. Attempt the reaction at a lower temperature, even if it slows the overall reaction rate.[4] |
| Presence of a Hydrogen Source | Rigorously exclude water and other protic sources from the reaction if possible by using dry solvents and reagents under an inert atmosphere (e.g., argon or nitrogen).[2] |
The following diagram illustrates the competing reaction pathways.
Data Presentation: Summary of Reaction Conditions
The following table summarizes reaction conditions for the Suzuki coupling of 4-iodopyrazole derivatives, which can serve as a starting point for optimization.
Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [1]
| Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 90 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 88 |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol describes a rapid and efficient method for the synthesis of 4-aryl-1,3,5-trimethyl-1H-pyrazole derivatives using microwave irradiation.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Nitrogen or Argon atmosphere
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[1]
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.[1]
-
Purge the vial with nitrogen or argon.[1]
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.[1]
-
Seal the vial and place it in a microwave apparatus.[1]
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling using conventional heating.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Argon or Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0-3.0 equiv).[2]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[2]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2][3]
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water).[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.[2]
-
Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
The following diagram illustrates the general experimental workflow.
References
Technical Support Center: Troubleshooting Pyrazole Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing dehalogenation, a common side reaction in pyrazole Suzuki-Miyaura cross-coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a pyrazole Suzuki reaction?
A1: Dehalogenation is an undesired side reaction where the halogen atom on the pyrazole ring is replaced by a hydrogen atom from a proton source in the reaction mixture. This leads to the formation of a hydrodehalogenated pyrazole byproduct, which reduces the yield of the desired cross-coupled product.[1]
Q2: What is the primary mechanism of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources, including the base, solvent (e.g., alcohols), or residual water. The Pd-H species can then react with the pyrazole-palladium intermediate in a competing pathway to the desired transmetalation, leading to the dehalogenated pyrazole.[1]
Q3: Which halopyrazoles are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] For pyrazole Suzuki reactions, iodo-pyrazoles are the most prone to dehalogenation, while chloro- and bromo-pyrazoles are less susceptible and often provide better yields of the coupled product.[2][3][4][5]
Q4: Can the choice of boronic acid versus boronic ester impact dehalogenation?
A4: Yes. While boronic acids are generally more reactive, they can also be less stable and more prone to side reactions like protodeboronation.[6][7] Boronate esters, such as pinacol esters, are more stable and their slower, controlled release of the boronic acid can sometimes minimize side reactions by maintaining a low concentration of the active boron species.[7][8] A slow transmetalation step can provide more time for the competing dehalogenation to occur.[1]
Q5: Are N-H unprotected pyrazoles more problematic?
A5: Yes, N-H containing heterocycles like pyrazoles can be challenging. The nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Furthermore, the acidic N-H proton can participate in side reactions.[1][9] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can often suppress dehalogenation.[1][9]
Troubleshooting Guide: High Levels of Dehalogenated Pyrazole
If you are observing significant amounts of the dehalogenated pyrazole byproduct, consider the following troubleshooting steps.
Problem: Excessive Dehalogenation
Potential Causes & Solutions
-
Sub-optimal Halogen on Pyrazole: Iodo-pyrazoles are highly susceptible to dehalogenation.
-
Inappropriate Ligand: The phosphine ligand may not be sufficiently bulky or electron-rich to promote the desired reductive elimination over dehalogenation.
-
Solution: Screen a variety of bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1]
-
-
Incorrect Base Selection: Strong bases, particularly alkoxides, can promote the formation of Pd-H species.
-
Solution: Switch to a weaker inorganic base. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are often effective at minimizing dehalogenation.[1]
-
-
Protic Solvent as a Hydride Source: Solvents like alcohols can act as a source of hydrides.
-
Solution: Use aprotic solvents such as dioxane, THF, or toluene.[1] If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.
-
-
Unprotected Pyrazole N-H: The acidic proton on the pyrazole ring can lead to complications.
-
Sub-optimal Boron Reagent: A slow transmetalation rate can increase the likelihood of dehalogenation.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting dehalogenation in pyrazole Suzuki reactions.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data on Reaction Parameter Effects
The following tables summarize the general effects of different reaction components on the yield of the desired product and the extent of dehalogenation.
Table 1: Effect of Halogen on Pyrazole
| Halogen (on Pyrazole) | Propensity for Dehalogenation | Typical Product Yield | Reference |
| Iodine (I) | High | Lower | [2][3][4][5] |
| Bromine (Br) | Moderate | Higher | [2][3][4][5] |
| Chlorine (Cl) | Low | Highest | [2][3][4][5] |
Table 2: Effect of Ligand Type
| Ligand Type | General Characteristics | Effect on Dehalogenation | Reference |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | Can lead to higher dehalogenation | [1] |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Sterically hindered, strong electron donors | Generally reduces dehalogenation | [1] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can be effective in reducing dehalogenation | [1] |
Table 3: Effect of Base
| Base Type | Strength | Effect on Dehalogenation | Reference |
| Alkoxides (e.g., NaOtBu) | Strong | Can increase dehalogenation | [1] |
| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Moderate/Weak | Often reduces dehalogenation | [1] |
| Phosphates (e.g., K₃PO₄) | Moderate | Frequently used to minimize dehalogenation | [1] |
Table 4: Effect of Solvent
| Solvent Type | Characteristics | Effect on Dehalogenation | Reference |
| Protic (e.g., Alcohols) | Can be a hydride source | Can increase dehalogenation | [1] |
| Aprotic (e.g., Dioxane, Toluene, THF) | Not a hydride source | Preferred for minimizing dehalogenation | [1] |
Experimental Protocols
General Protocol for Pyrazole Suzuki-Miyaura Coupling Optimized to Minimize Dehalogenation
This protocol is a general starting point and may require further optimization for specific substrates.
Materials:
-
Halopyrazole (preferably bromo- or chloro-pyrazole)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium pre-catalyst (e.g., XPhos Pd G2)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the halopyrazole (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium pre-catalyst (e.g., 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle can help in diagnosing which step may be failing or proceeding slowly, leading to side reactions like dehalogenation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Reactions of 4-Iodopyrazoles
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate homo-coupling in Sonogashira reactions involving 4-iodopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of Sonogashira reactions?
A1: Homo-coupling, often referred to as Glaser coupling in this context, is a common side reaction where the terminal alkyne reacts with itself to form a symmetric butadiyne dimer.[1][2] This undesired reaction consumes the alkyne, reduces the yield of the intended cross-coupled product, and complicates the purification process.[2]
Q2: What are the primary causes of alkyne homo-coupling?
A2: The primary drivers of alkyne homo-coupling are the presence of oxygen and the copper(I) co-catalyst.[2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homo-coupling pathway.[2] While the copper co-catalyst is intended to increase the reaction rate, it is also the main mediator of this side reaction.[1][2]
Q3: Why is 4-iodopyrazole a good substrate for Sonogashira coupling, and are there any specific challenges?
A3: 4-Iodopyrazole is an excellent substrate for Sonogashira couplings due to the high reactivity of the carbon-iodine bond, which generally follows the order I > Br > Cl for oxidative addition to the palladium catalyst.[1] This high reactivity often allows for milder reaction conditions.[3] The primary challenge, aside from alkyne homo-coupling, can be a competing side reaction known as dehalogenation (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.
Q4: Is it possible to completely eliminate homo-coupling?
A4: While complete elimination can be challenging, homo-coupling can be significantly suppressed to minimal levels (e.g., ~2%) by carefully controlling the reaction conditions.[4] The most effective strategies involve the rigorous exclusion of oxygen and, in many cases, the use of copper-free protocols.[1][2][5]
Troubleshooting Guide
Problem 1: My main side-product is the dimer of my terminal alkyne. What are the primary causes and how can I fix this?
Answer: This is a classic case of Glaser-type homo-coupling. The most likely causes and their solutions are outlined below:
-
Cause: Presence of Oxygen.
-
Solution: Implement strictly anaerobic conditions. Thoroughly degas all solvents and amine bases (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period).[5][6] Ensure the reaction is set up and maintained under a positive pressure of an inert gas like high-purity argon or nitrogen.[7]
-
-
Cause: Copper(I) Co-catalyst.
-
Cause: High Reaction Temperature.
Caption: Competing Sonogashira and Glaser coupling pathways.
Problem 2: I am using a copper-free protocol under an inert atmosphere, but still observe significant homo-coupling. What else can I do?
Answer: Even in copper-free systems, trace metals or oxygen can promote homo-coupling. Consider the following adjustments:
-
Palladium Pre-catalyst: The choice of palladium source matters. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. This reduction process can sometimes involve the alkyne, leading to homo-coupling.[11]
-
Base and Solvent: The base can influence the reaction outcome.
-
Slow Addition of Alkyne: Adding the alkyne all at once can lead to a high instantaneous concentration, favoring dimerization.
-
Solution: Try adding the terminal alkyne slowly to the reaction mixture over a period of time using a syringe pump. This keeps its concentration low, favoring the cross-coupling pathway.[8]
-
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence the outcome of the Sonogashira coupling of 4-iodopyrazoles, with a focus on minimizing the homo-coupled byproduct.
Table 1: Effect of Copper Co-catalyst on Homo-Coupling
| Catalyst System | Copper(I) Co-catalyst | Atmosphere | Typical Homo-coupling % | Typical Product Yield | Notes |
| Pd(PPh₃)₂Cl₂ | 4 mol% CuI | Inert | 10-30% | Moderate to High | Classic conditions, but prone to homo-coupling.[6] |
| Pd(PPh₃)₂Cl₂ | 4 mol% CuI | Air | >50% | Low | Oxygen significantly promotes Glaser coupling.[1][2] |
| Pd(OAc)₂ / SPhos | None | Inert | <5% | High | Copper-free systems are highly effective at suppressing homo-coupling.[2] |
| [DTBNpP]Pd(crotyl)Cl | None | Inert | <5% | High | Modern pre-catalyst designed for copper-free couplings at room temperature.[9] |
Table 2: Influence of Base and Solvent in Copper-Free Systems
| Palladium Source | Base | Solvent | Temperature | Typical Homo-coupling % | Reference |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 1,4-Dioxane | Room Temp | Low | Effective amine-free conditions.[12] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | <4% | High yields with challenging substrates.[9] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 80-100 °C | Low | Common conditions for copper-free protocols.[2] |
| Pd(PPh₃)₄ | Et₃N | Et₃N / DMF | 80 °C | Variable | Requires strict oxygen exclusion.[5] |
Experimental Protocols
Caption: General workflow for minimizing homo-coupling.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a classic method. Success in avoiding homo-coupling depends heavily on maintaining anaerobic conditions.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-iodopyrazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).[13]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed triethylamine (used as both solvent and base). Then, add the terminal alkyne (1.2 equiv.) via syringe.[13]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[13]
Protocol 2: Recommended Copper-Free Sonogashira Coupling
This protocol is highly recommended for avoiding alkyne dimerization.
-
Preparation: To a flame-dried Schlenk flask, add the 4-iodopyrazole (1.0 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[2]
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., anhydrous Cs₂CO₃, 2.0 equiv.). Then, add degassed anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the terminal alkyne (1.2 equiv.).[2][12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C, although some modern systems work at room temperature) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[2][9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[2]
Caption: Decision flowchart for troubleshooting homo-coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Iodo-1,3,5-trimethyl-1H-pyrazole from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield After Work-up | Incomplete reaction. | - Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. - Consider extending the reaction time or moderately increasing the temperature. |
| Product loss during extraction. | - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery. | |
| Multiple Spots on TLC Plate | Presence of unreacted starting materials. | - Use co-spotting on the TLC plate with the starting materials to identify the corresponding spots. - Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. |
| Formation of regioisomers or other byproducts. | - Isolate a small amount of the main byproduct by preparative TLC or a small-scale column for structural analysis (e.g., ¹H NMR, LC-MS) to understand its identity. - Column chromatography is the most effective method for separating isomers.[1] | |
| Product is an Oil and Does Not Solidify | Residual solvent. | - Ensure thorough removal of volatile solvents using a rotary evaporator followed by drying under high vacuum. Gentle heating can be applied if the compound is thermally stable.[1] |
| Presence of impurities lowering the melting point. | - Purify the oily product using silica gel column chromatography.[1] | |
| Colored Impurities in the Final Product | Formation of colored byproducts or degradation. | - Charcoal Treatment: Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal, stir, and filter through celite. The product can then be recovered by recrystallization.[1] - Recrystallization: This technique can effectively leave colored impurities in the mother liquor.[1] - Silica Gel Plug: Dissolve the product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel to retain colored impurities.[1] |
| Poor Separation During Column Chromatography | Inappropriate solvent system. | - Systematically test different solvent systems using TLC to find an eluent that provides good separation (ΔRf > 0.2) between the product and impurities. A common starting point for iodinated pyrazoles is a mixture of hexane and ethyl acetate.[1] |
| Strong interaction of the basic pyrazole with acidic silica gel. | - Deactivate the silica gel by preparing a slurry with a small percentage of triethylamine (e.g., 1%) in the eluent. - Consider using neutral alumina as the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 3,5-dimethyl-4-iodopyrazole and methyl iodide, as well as potential byproducts from side reactions. Depending on the synthetic route, regioisomers of the desired product could also be present.
Q2: What are the recommended methods for purifying this compound?
A2: The most effective and commonly used methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[1]
Q3: Which solvent systems are typically used for column chromatography of iodinated pyrazoles?
A3: A mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate is a common choice. The optimal ratio should be determined by preliminary TLC analysis to achieve an Rf value of approximately 0.3-0.4 for the desired product.[1]
Q4: What are suitable solvents for the recrystallization of this compound?
A4: While specific data for this compound is limited, suitable solvents for similar pyrazoles include ethanol, methanol, or a mixture of ethanol and water.[1] The choice of solvent will depend on the solubility profile of your compound.
Q5: My pyrazole derivative is basic. Are there any special considerations for silica gel chromatography?
A5: Yes, the basicity of the pyrazole ring can lead to tailing and poor separation on acidic silica gel. To circumvent this, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine or opt for a neutral stationary phase like alumina.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. TLC Analysis:
-
Dissolve a small sample of the crude reaction mixture in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to identify a solvent system that provides good separation of the product from impurities, ideally with an Rf value of 0.3-0.4 for the product.
2. Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material (a general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column and allow it to pack evenly, avoiding air bubbles. A thin layer of sand can be added to the top of the silica gel bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system.
-
Collect fractions in an orderly manner.
-
Monitor the composition of the fractions by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying solid this compound by recrystallization.
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.
2. Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
If the solution is colored, you can perform a hot filtration after adding a small amount of activated charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystals have formed, place the flask in an ice bath to maximize the yield.
3. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly, preferably under vacuum.
Quantitative Data
| Purification Method | Compound | Eluent/Solvent | Yield | Purity | Reference |
| Column Chromatography | 1-aryl-3-CF3-4-iodopyrazole | Hexane/DCM (3:2) | 81% | >98% (by NMR) | Fustero et al. (example) |
| Recrystallization | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | n-Hexane | 78.5% | White crystals | [Arkivoc 2014, (vi), 54-71][2] |
| Recrystallization | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | n-Hexane | 78.6% | Slightly yellow crystals | [Arkivoc 2014, (vi), 54-71][2] |
| Distillation | 4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | N/A | 93% | White oil | [Arkivoc 2014, (vi), 54-71][2] |
Visualizations
References
stability and degradation of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Iodo-1,3,5-trimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is recommended to store the solid compound in a tightly sealed container, protected from light, in a cool and dry environment.[1] For extended storage periods, refrigeration at 2-8 °C is advisable.[1]
Q2: How stable is this compound under typical laboratory conditions?
This compound is generally stable under ambient laboratory conditions.[2] However, prolonged exposure to light and elevated temperatures should be avoided to prevent potential degradation.[1][2]
Q3: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related iodinated pyrazoles, the following are potential degradation routes:
-
Photodegradation: The carbon-iodine (C-I) bond in aryl iodides can be susceptible to cleavage upon exposure to light, particularly UV radiation.[1] This can lead to the formation of de-iodinated impurities.
-
Thermal Degradation: Although many pyrazole derivatives exhibit high thermal stability, decomposition can occur at elevated temperatures.[3][4] For instance, 4-iodopyrazole has been observed to decompose at temperatures above 160 °C.[2]
-
Hydrolysis: While the pyrazole ring is generally stable, some pyrazole derivatives, particularly those with ester functionalities, can undergo hydrolysis under acidic or basic conditions.[5][6][7][8] Although this compound lacks such groups, the possibility of hydrolysis under extreme pH conditions should be considered.
-
Oxidation: The pyrazole ring is relatively resistant to oxidation, but strong oxidizing agents may lead to degradation or side reactions, such as further iodination.[2][8]
Q4: Is this compound compatible with common solvents?
Based on the general stability of iodinated pyrazoles, the following can be inferred about solvent compatibility:
-
High Stability: Aprotic, non-polar solvents like hexane, toluene, and dichloromethane are likely to be suitable for short-term experiments, provided they are of high purity.[1]
-
Moderate Stability: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can be used, but their purity is critical to prevent degradation over long-term storage.[1]
-
Lower Stability: Protic solvents like methanol, ethanol, and water may lead to lower stability due to the potential for solvolysis or facilitation of de-iodination.[1] The stability in these solvents should be experimentally verified for the specific application.
Troubleshooting Guides
Issue 1: Appearance of an unknown impurity in the NMR or LC-MS spectrum after an experiment.
This could be a result of degradation. The following workflow can help identify the cause.
Caption: Workflow for troubleshooting unexpected impurity formation.
Issue 2: Low yield or incomplete reaction in a cross-coupling reaction.
While this compound is a versatile substrate for cross-coupling reactions, low yields can be encountered.[9]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | Ensure inert atmosphere conditions to prevent catalyst oxidation. Consider using a different palladium catalyst or ligand. |
| Sub-optimal Base | The choice of base is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific reaction.[2] |
| Low Reaction Temperature | While high temperatures can cause degradation, some cross-coupling reactions require sufficient thermal energy. Gradually increase the temperature while monitoring for decomposition. |
| Dehalogenation Side Reaction | The C-I bond can sometimes be reduced, leading to the de-iodinated pyrazole. This can be more prevalent in Suzuki-Miyaura couplings.[10] Using milder reaction conditions or a different catalyst system may mitigate this. |
| Poor Solubility | Ensure that all reaction components are fully dissolved in the chosen solvent system. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify the potential degradation pathways and the intrinsic stability of a molecule. The following is a general protocol based on ICH guidelines.[8]
Caption: General workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep one set at room temperature and another at an elevated temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.
-
Thermal Stress: Subject the solid compound and a solution to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Photolytic Stress: Expose the solution to a combination of visible and UV light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method, such as LC-MS, to separate and quantify the parent compound and any degradation products. NMR spectroscopy can be used to identify the structure of significant degradants.
Quantitative Data Summary
| Stress Condition | Temperature | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | Room Temp. | 24 | ||
| 0.1 M HCl | 60 °C | 24 | ||
| 0.1 M NaOH | Room Temp. | 24 | ||
| 0.1 M NaOH | 60 °C | 24 | ||
| 3% H₂O₂ | Room Temp. | 24 | ||
| Thermal (Solid) | 80 °C | 24 | ||
| Thermal (Solution) | 80 °C | 24 | ||
| Photolytic | Ambient | 24 |
This template allows for a clear and structured presentation of stability data, facilitating easy comparison across different stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N-Protection Strategies for Iodopyrazole Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding N-protection strategies in coupling reactions of iodopyrazoles. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during iodopyrazole coupling reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with 4-iodopyrazole is resulting in low to no formation of the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating during the reaction.[1]
-
Inappropriate Ligand Choice: The ligand may not be suitable for the 4-iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination.
-
Incorrect Base Selection: The base might be too weak or poorly soluble in the reaction medium.
-
Sub-optimal Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[2]
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can also be employed for rapid and uniform heating, often significantly reducing reaction times.[2]
-
-
Poor Reagent Quality: Degradation of starting materials, particularly boronic acids in Suzuki couplings, can halt the reaction.
-
Solution: Use fresh, high-purity starting materials. Boronic acids are susceptible to degradation and should be stored properly.[2]
-
-
Unprotected Pyrazole N-H: The acidic proton on an unprotected pyrazole can interfere with the catalytic cycle.[2]
-
Solution: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, trityl) to prevent interference from the acidic proton.[2] This is often a crucial step for successful coupling.
-
Issue 2: Significant Dehalogenation (Deiodination)
Question: I am observing a significant amount of a side product that appears to be my starting iodopyrazole without the iodine. What is happening and how can I prevent it?
Answer: Dehalogenation (or hydrodehalogenation) is a common side reaction with heteroaryl halides, where the iodine is replaced by a hydrogen atom.[4] 4-Iodopyrazoles are particularly prone to this side reaction compared to their bromo or chloro counterparts.[4][5] Here’s how to mitigate it:
-
Protect the Pyrazole Nitrogen: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction and promote dehalogenation.[2] Protecting the pyrazole nitrogen (e.g., with a Boc or trityl group) can significantly suppress this side reaction.[2]
-
Choice of Halide: If synthetically feasible, switching to the corresponding 4-bromo- or 4-chloropyrazole may reduce the incidence of dehalogenation.[1][2]
-
Base Selection: The choice of base is critical. Using milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be less likely to promote dehalogenation compared to strong bases.[2][4]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the desired cross-coupling pathway over the dehalogenation pathway.[2][4]
-
Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of deiodination.[4] Attempt the reaction at the lowest effective temperature.[2][4]
-
Solvent Choice: Protic solvents can sometimes act as a hydrogen source for dehalogenation.[4] Switching to an aprotic solvent like dioxane, toluene, or THF may be beneficial.[4]
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for my iodopyrazole coupling reaction?
A1: The optimal N-protecting group depends on the specific reaction conditions and the desired deprotection strategy.
-
Boc (tert-Butoxycarbonyl): Widely used due to its stability under many coupling conditions and relatively straightforward removal under acidic conditions.[6][7] However, it can be cleaved under some basic conditions. A novel method for selective N-Boc deprotection of pyrazoles using NaBH4 in EtOH has been reported.[8]
-
Trityl (Triphenylmethyl): A bulky protecting group that can be effective in preventing side reactions.[2] It is typically removed under acidic conditions.
-
Other Protecting Groups: Depending on the desired orthogonality, other groups like SEM (2-(Trimethylsilyl)ethoxymethyl) or PMB (p-Methoxybenzyl) can also be considered.
Q2: Does the position of the iodine on the pyrazole ring affect the need for N-protection?
A2: Yes, the reactivity and potential for side reactions can be influenced by the substitution pattern. However, for most cross-coupling reactions involving an N-H pyrazole, protection is generally recommended to avoid complications arising from the acidic proton, regardless of the iodine's position.[9]
Q3: Can I perform the coupling reaction without protecting the pyrazole nitrogen?
A3: While it is sometimes possible, it is often challenging. The acidic N-H can lead to competitive N-arylation, catalyst inhibition, or side reactions like dehalogenation.[2][9] For consistent and high-yielding results, N-protection is highly recommended. In some specific cases, like certain CuI-catalyzed reactions, coupling with N-unprotected iodopyrazole was reported to be unsuccessful.[10]
Q4: How do I choose the correct coupling reaction for my desired product?
A4: The choice of coupling reaction depends on the bond you wish to form:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters. It is a versatile and robust method.[11]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.[5][12] The choice of palladium versus copper catalysis can be crucial depending on the amine substrate.[12][13]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[14]
-
Stille and Negishi Couplings: Also for C-C bond formation, offering good functional group tolerance, though Stille coupling involves toxic organotin reagents.[5]
Data Presentation
Table 1: Comparison of N-Protecting Groups in Iodopyrazole Coupling Reactions
| Protecting Group | Common Introduction Reagents | Stability | Common Deprotection Conditions | Key Considerations |
| Boc | (Boc)₂O, DMAP, DIPEA | Generally stable to neutral and mildly basic conditions. | Acidic conditions (e.g., TFA, HCl). Can also be removed with NaBH4 in EtOH.[8] | Widely used, but can be labile to strong bases or high temperatures. |
| Trityl | Trityl chloride, base | Stable to basic and nucleophilic conditions. | Mildly acidic conditions (e.g., TFA, formic acid). | Bulky group that can influence reaction kinetics. |
| SEM | SEM-Cl, base | Stable to a wide range of conditions, including some acidic and basic environments. | Fluoride sources (e.g., TBAF) or strong acid. | Offers orthogonal deprotection strategy to acid- and base-labile groups. |
| PMB | PMB-Cl, base | Stable to basic and some acidic conditions. | Oxidative cleavage (e.g., DDQ, CAN). | Cleavage conditions are orthogonal to many other protecting groups. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Pyrazole
-
Dissolve the pyrazole (1.0 equiv) in a suitable solvent such as dichloromethane or THF.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equiv).[15]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified by silica gel column chromatography to yield the N-Boc protected pyrazole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Protected 4-Iodopyrazole
-
To an oven-dried reaction vessel, add the N-protected 4-iodopyrazole (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[2][4]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd(OAc)₂, 2 mol% and a ligand like SPhos, 4 mol%).[4][11]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (e.g., 4:1 ratio).[2][11]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Microwave heating can also be applied.[2][11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for N-Boc Deprotection using NaBH₄
-
Dissolve the N-Boc protected pyrazole in ethanol (95% or dry).[8]
-
Add sodium borohydride (NaBH₄) in portions at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected pyrazole.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Scale-Up Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the scale-up synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during the scale-up of this synthesis, which typically involves iodination, include:
-
Thermal Runaway: Iodination reactions can be exothermic. Without proper temperature control, the reaction rate can increase, leading to a dangerous, uncontrolled temperature and pressure increase.[1][2]
-
Reagent Handling: Many iodinating agents are corrosive, toxic, or hazardous.[3][4] For example, iodine monochloride (ICl) is highly corrosive, and N-iodosuccinimide (NIS) can be an irritant. Handling larger quantities of these reagents increases the risk of exposure and spills.[4][5]
-
Solvent Hazards: The use of large volumes of organic solvents increases fire and exposure risks. Some chlorinated solvents, traditionally used for iodination, should be avoided due to toxicity.[6][7]
-
Pressure Buildup: In a closed system, unexpected gas evolution or a runaway reaction can lead to a dangerous buildup of pressure.
Q2: How can the exothermic nature of the iodination reaction be managed during scale-up?
A2: Managing the reaction exotherm is critical for safety. Key strategies include:
-
Controlled Reagent Addition: Add the iodinating agent slowly and in portions to control the reaction rate and heat generation.[8]
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket) to dissipate the heat generated.[1][8]
-
Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat of the reaction.[8]
-
Real-time Monitoring: Continuously monitor the internal reaction temperature using a thermocouple probe.[1][6]
Q3: My attempts to scale up the iodination have resulted in a mixture of the desired 4-iodo isomer and other byproducts. How can I improve regioselectivity?
A3: Maintaining regioselectivity is a common challenge during scale-up. The formation of undesired isomers is often influenced by the reaction conditions.[9]
-
Choice of Iodinating Agent: Different iodinating agents exhibit varying levels of selectivity. For pyrazoles, electrophilic substitution typically occurs at the 4-position, which is the most nucleophilic.[10] Reagents like molecular iodine (I₂) with an oxidizing agent (e.g., H₂O₂, CAN) or N-iodosuccinimide (NIS) are commonly used for this purpose.[3][11]
-
Temperature Control: Inconsistent temperature can lead to the formation of side products. Maintaining a stable and optimized temperature is crucial.[1]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the iodinating agent.
Q4: What are the most common methods for purifying this compound on a larger scale?
A4: The most common purification methods for iodinated pyrazoles at scale are:
-
Recrystallization: This is often the most effective and scalable method for solid products. The choice of solvent is critical to ensure good recovery of the pure product.[12]
-
Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly to scale up. It is typically used when recrystallization is not feasible or to remove closely related impurities.[12]
-
Acid-Base Extraction: If the pyrazole product and impurities have different acid/base properties, an extractive workup can be an effective purification step.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | - Extend the reaction time or moderately increase the temperature, while carefully monitoring for side product formation.[8]- Ensure efficient mixing, as poor agitation can be an issue in larger reactors.[9]- Verify the quality and stoichiometry of your starting materials and reagents.[9] |
| Product Loss During Workup | - Optimize the extraction solvent and the number of extractions.- If the product is volatile, avoid excessive heat during solvent removal. | |
| Impurity Formation (e.g., di-iodinated products) | Over-iodination | - Carefully control the stoichiometry of the iodinating agent. An excess can lead to the formation of di- or tri-iodinated products.[3]- Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.[3] |
| Side Reactions | - Re-evaluate the reaction temperature and solvent. Sub-optimal conditions can promote side reactions.[3]- Ensure an inert atmosphere if the reaction is sensitive to air or moisture. | |
| Difficulty with Purification | Product is an Oil | - Ensure all volatile solvents have been removed under high vacuum.[12]- Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product.- Consider converting the oily product to a solid salt by reacting it with an acid, which can then be purified by recrystallization and neutralized to recover the pure product.[13] |
| Colored Product | - Treat a solution of the crude product with activated charcoal to adsorb colored impurities, followed by filtration through celite.[12]- Recrystallization is often effective at removing colored impurities.[12] | |
| Thermal Runaway | Poor Heat Dissipation | - Immediately stop the addition of reagents and apply maximum cooling.[8]- For future runs, reduce the rate of reagent addition, increase the solvent volume, and ensure the cooling system is adequate for the scale.[1][8] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. It is crucial to first perform a risk assessment and optimize the reaction on a smaller scale.[1][6]
Materials:
-
1,3,5-trimethyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reactor of appropriate size, equipped with a mechanical stirrer, thermometer, and an inert atmosphere (e.g., nitrogen), charge 1,3,5-trimethyl-1H-pyrazole (1.0 eq) and acetonitrile (5-10 volumes).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05-1.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Remove the acetonitrile under reduced pressure.
-
Dilute the residue with dichloromethane and water.
-
Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).
Quantitative Data Summary
The following table summarizes typical reaction parameters for the iodination of pyrazoles. Note that optimal conditions will vary depending on the specific substrate and scale.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. |
| NIS Iodination | NIS, TFA | Acetic Acid | 80 | Overnight | - | [3] |
| I₂/CAN Iodination | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | - | [3][14] |
| ICl Iodination | ICl, Li₂CO₃ | Dichloromethane | Room Temp | 1 - 24 | up to 95 | [5][14] |
| I₂/H₂O₂ Iodination | I₂, H₂O₂ | Water | Room Temp | < 1 - 72 | 63 - 100 | [3][14] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Scale-Up Synthesis
Caption: Troubleshooting logic for common issues in scaling up iodination reactions.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. fauske.com [fauske.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
improving regioselectivity in the iodination of 1,3,5-trimethylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective iodination of 1,3,5-trimethylpyrazole.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity crucial in the iodination of 1,3,5-trimethylpyrazole?
A1: Regioselectivity is critical because iodinated pyrazoles are valuable synthetic intermediates, especially in cross-coupling reactions for building more complex molecules.[1] Achieving high selectivity for a single isomer, typically the 4-iodo-1,3,5-trimethylpyrazole, simplifies purification, increases the overall yield of the desired final product, and ensures the correct biological activity or properties of the target molecule.
Q2: What is the expected site of iodination on the 1,3,5-trimethylpyrazole ring under standard electrophilic conditions?
A2: Under electrophilic aromatic substitution conditions, the C4 position of the pyrazole ring is the most nucleophilic and, therefore, the most susceptible to attack by an electrophile.[2] For 1,3,5-trimethylpyrazole, the reaction is highly regioselective, predominantly yielding the 4-iodo derivative.[2]
Q3: Which iodinating reagents are most effective for achieving high C4-regioselectivity?
A3: Several reagent systems have proven effective for the selective C4-iodination of pyrazoles:
-
Iodine with an Oxidizing Agent: Using molecular iodine in conjunction with an oxidant like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide is a highly regioselective method for C4 iodination.[3][4][5]
-
N-Iodosuccinimide (NIS): NIS, often activated with a catalytic amount of a strong acid (e.g., H₂SO₄, CF₃COOH), is a mild and efficient reagent for C4 iodination.[2][6][7]
-
Iodine Monochloride (ICl): ICl is another effective reagent, often used with a base like lithium carbonate to neutralize the HCl byproduct.[1][8]
Q4: Are there "green" or more environmentally friendly methods for this iodination?
A4: Yes, an environmentally friendly protocol using molecular iodine and hydrogen peroxide in water has been developed. This method is advantageous as it uses water as the solvent and the only byproduct is water, making it a green and practical option.[1][9]
Troubleshooting Guide
Issue 1: Poor Regioselectivity or Formation of a Mixture of Isomers
Q: My reaction produced a mixture of iodinated products instead of the clean 4-iodo-1,3,5-trimethylpyrazole. How can I improve C4-selectivity?
A: The formation of undesired isomers is most often influenced by the choice of reagents and reaction conditions.[6]
-
Reagent Choice is Key: For high C4 selectivity, electrophilic iodination is required. Reagent systems like Iodine/Ceric Ammonium Nitrate (CAN) or N-Iodosuccinimide (NIS) with an acid catalyst are strongly recommended as they are highly selective for the C4 position.[2][3][4]
-
Avoid Lithiation: If you are using organolithium reagents like n-butyllithium (n-BuLi) prior to adding iodine, this will direct iodination to the C5 position via deprotonation, not the C4 position.[3][4][5]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid side reactions that may occur with extended reaction times.[6]
Issue 2: Low Yield of the Desired 4-Iodo Product
Q: The yield of 4-iodo-1,3,5-trimethylpyrazole is consistently low. What are the potential causes and how can I optimize the reaction?
A: Low yields can result from incomplete reactions, degradation of the product, or purification issues.[10]
-
Incomplete Conversion: Ensure the reaction goes to completion by monitoring it with TLC or HPLC. If the reaction stalls, consider increasing the temperature or reaction time.[6][10]
-
Reagent Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess (e.g., 1.1 to 1.3 equivalents) can help drive the reaction to completion, but a large excess may lead to side products.[2][3]
-
Purification: The desired product can sometimes be lost during workup or purification. Ensure proper quenching of excess reagents (e.g., with a saturated aqueous solution of sodium thiosulfate) and optimize your purification method, such as column chromatography or recrystallization.[1][10]
Issue 3: Formation of Di-iodinated Byproducts
Q: My analysis shows the presence of di-iodinated species. How can this over-iodination be prevented?
A: The three methyl groups on the pyrazole ring make it electron-rich and thus highly activated towards electrophilic substitution. This can sometimes lead to a second iodination event.
-
Control Stoichiometry: The most critical factor is to use a controlled amount of the iodinating agent (ideally close to 1.0 equivalent). Do not use a large excess.[3]
-
Milder Conditions: Employ milder reaction conditions. This can include using a less reactive iodinating agent (e.g., NIS without a strong acid catalyst if possible), lowering the reaction temperature, and reducing the reaction time.[3]
Comparative Data on Iodination Methods
The selection of an appropriate iodination method is crucial for achieving high regioselectivity and yield. The table below summarizes various common methods.
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Yield (%) | Regioselectivity | Notes |
| CAN-Mediated | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. to Reflux | High | C4 | Highly regioselective for the C4 position.[3][4] |
| NIS/Acid | N-Iodosuccinimide (NIS), H₂SO₄ (cat.) | Acetonitrile or DCM | 0 °C to Room Temp. | High | C4 | A mild and efficient method; acid enhances electrophilicity.[2][6] |
| Green Method | I₂, Hydrogen Peroxide (H₂O₂) | Water | Room Temp. | 63 - 100% | C4 | Environmentally friendly; byproduct is water.[1][9] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | Up to 95% | C4 | The base is essential to neutralize generated HCl.[1][8] |
| Lithiation/Trapping | 1. n-BuLi2. I₂ | Anhydrous THF | -78 °C to Room Temp. | High | C5 | Note: This method selectively produces the C5 isomer and should be avoided if the C4 product is desired.[3][4][5] |
Experimental Protocols
Protocol 1: C4-Iodination using Ceric Ammonium Nitrate (CAN)[3][4]
This protocol is highly recommended for its excellent C4-regioselectivity.
-
Setup: In a round-bottom flask, dissolve 1,3,5-trimethylpyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Reagent Addition: To the solution, add elemental iodine (I₂) (1.3 equivalents, 330 mg). Then, add ceric ammonium nitrate (CAN) (1.1 equivalents, 603 mg).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4-iodo-1,3,5-trimethylpyrazole.
Protocol 2: C4-Iodination using N-Iodosuccinimide (NIS)[2]
This method uses a mild and easy-to-handle iodinating agent.
-
Setup: In a round-bottom flask, dissolve 1,3,5-trimethylpyrazole (1.0 mmol) in dichloromethane or acetonitrile (10 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-Iodosuccinimide (NIS) (1.1 equivalents) to the stirred solution. Then, carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or CF₃COOH).
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor its progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate to quench excess NIS. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Catalyst Deactivation in Pyrazole Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and managing catalyst deactivation during pyrazole coupling reactions. The following information, presented in a question-and-answer format, addresses common issues and offers practical solutions to enhance reaction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation in palladium-catalyzed pyrazole coupling reactions?
A1: The primary deactivation pathways for palladium catalysts in pyrazole coupling reactions include:
-
Catalyst Poisoning: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, forming inactive or less active catalyst species. This is a common issue with nitrogen-rich heterocycles.[1][2][3]
-
Thermal Degradation: Many pyrazole coupling reactions require elevated temperatures, which can lead to the agglomeration of the palladium catalyst into inactive palladium black.[1]
-
Ligand Degradation: The phosphine ligands, crucial for catalyst stability and activity, can degrade at high temperatures or in the presence of certain reagents.
-
Formation of Off-Cycle, Inactive Complexes: The catalyst can form dormant palladium complexes, for instance, through displacement of the phosphine ligand by the pyrazole substrate or amine nucleophiles, which may only reactivate upon heating.[4]
Q2: How does the pyrazole substrate itself contribute to catalyst deactivation?
A2: The Lewis basic nitrogen atoms of the pyrazole ring can act as ligands, binding strongly to the palladium catalyst. This coordination can inhibit essential steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively "poisoning" the catalyst and halting the reaction.[1][2][3] This is particularly problematic and is sometimes referred to as the "2-pyridyl problem" in the broader context of heteroaromatic coupling reactions.[3]
Q3: What is palladium black, and why is its formation a problem?
A3: Palladium black is a finely divided, amorphous form of metallic palladium that precipitates from the reaction mixture. Its formation indicates that the catalytically active palladium species have agglomerated and are no longer effectively participating in the reaction. This leads to a significant drop in the reaction rate and overall yield. Elevated temperatures are a common trigger for the formation of palladium black in pyrazole cross-coupling reactions.[1]
Q4: How critical is the choice of phosphine ligand for preventing catalyst deactivation?
A4: The choice of phosphine ligand is critical for a successful pyrazole coupling reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are often necessary. These ligands stabilize the palladium center, promote the desired catalytic cycle steps, and can sterically hinder the coordination of the pyrazole nitrogen to the metal, thus preventing catalyst poisoning.[1]
Q5: What is the role of the base in catalyst deactivation?
A5: The base is a crucial component of the catalytic cycle, but an inappropriate choice can lead to catalyst deactivation or undesirable side reactions. For instance, in Suzuki-Miyaura couplings, a base that is too strong can promote protodeboronation of the boronic acid partner.[1] In Buchwald-Hartwig aminations, while strong bases like sodium tert-butoxide are common, their compatibility with all functional groups on the substrates must be carefully considered to avoid degradation of starting materials or the catalyst complex.[1]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyrazole Nitrogen | - Increase catalyst loading incrementally. - Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to sterically shield the palladium center.[1] - If possible, protect the pyrazole NH group prior to the coupling reaction. |
| Inactive Catalyst | - Use a pre-activated palladium catalyst or ensure that the in-situ activation is effective. - Store catalysts and ligands under an inert atmosphere to prevent oxidation and degradation. |
| Inappropriate Ligand | - Screen a variety of phosphine ligands, focusing on biarylphosphine ligands known for their effectiveness with challenging substrates. |
| Incorrect Base | - Screen different bases. For Suzuki reactions, consider carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). For Buchwald-Hartwig aminations, common choices include NaOt-Bu or LHMDS.[1] |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for signs of catalyst decomposition (e.g., formation of palladium black).[1] |
| Solvent Issues | - Ensure the use of anhydrous and degassed solvents, as oxygen can lead to the oxidation of phosphine ligands and deactivate the catalyst. |
Problem 2: Reaction Stalls Before Completion / Formation of Palladium Black
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition of the Catalyst | - Lower the reaction temperature. - Use a more thermally stable ligand. - Consider a lower boiling point solvent if feasible. |
| Ligand Degradation | - Use a more robust phosphine ligand that is known to be stable at the required reaction temperature. |
| Inadequate Ligand-to-Metal Ratio | - Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinated and stabilized throughout the reaction. |
Data on Ligand and Base Effects in Pyrazole Coupling
The selection of an appropriate ligand and base is crucial for overcoming catalyst deactivation and achieving high yields. The following table summarizes general recommendations from the literature for specific pyrazole coupling reactions.
| Reaction Type | Recommended Ligands | Recommended Bases | Potential Issues |
| Suzuki-Miyaura Coupling | Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos) | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | Protodeboronation of the boronic acid with overly strong bases.[1] |
| Buchwald-Hartwig Amination | Bulky, electron-rich biarylphosphines (e.g., GPhos, BrettPhos) | Strong, non-nucleophilic bases (NaOt-Bu, LHMDS) | Base-mediated decomposition of sensitive substrates.[4] |
| C-H Activation/Arylation | Often requires specific directing groups on the pyrazole | May use an oxidant instead of a traditional base | Strong coordination of the pyrazole nitrogen can poison the catalyst.[2] |
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands to Mitigate Catalyst Deactivation
This protocol provides a general method for screening different phosphine ligands to identify the optimal choice for a challenging pyrazole coupling reaction where catalyst deactivation is suspected.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
A panel of phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃, and others)
-
Pyrazole substrate
-
Coupling partner (e.g., aryl halide)
-
Base (e.g., K₃PO₄ for Suzuki, NaOt-Bu for Buchwald-Hartwig)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Small-scale reaction vials with stir bars
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the pyrazole substrate (1.0 equiv.), the coupling partner (1.2 equiv.), and the base (2.0 equiv.) to a series of reaction vials.
-
Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of the palladium precursor and each phosphine ligand in the reaction solvent.
-
Catalyst Addition: To each reaction vial, add the palladium precursor (e.g., 2 mol %) and one of the phosphine ligands (e.g., 4 mol %). Ensure each vial contains a different ligand.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions at the desired temperature for a set amount of time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze the conversion to the desired product in each vial by LC-MS or GC-MS.
-
Optimization: The ligand that provides the highest yield with the least amount of byproducts or starting material remaining is the optimal choice for scaling up the reaction.
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
While homogeneous catalysts are common for pyrazole coupling, in cases where a heterogeneous catalyst like Pd/C is used and becomes deactivated, the following general regeneration procedure can be attempted. Note that regeneration success can vary.
Materials:
-
Deactivated Pd/C catalyst
-
Ethanol
-
Deionized water
-
Dilute alkali solution (e.g., 5% NaOH)
-
Ultrasonic bath
-
Filtration apparatus
Procedure:
-
Solvent Washing: The deactivated palladium-carbon catalyst is refluxed and washed with an alcohol solution for 3-8 hours. Subsequently, the catalyst is washed with deionized water 2-4 times.[5]
-
Ultrasonic Cleaning: The washed catalyst is placed in an ultrasonic cleaning machine with water as the solvent to remove physically adsorbed impurities.[5]
-
Alkali Treatment: The catalyst is then soaked in a dilute alkali solution to remove more strongly adsorbed species.[5]
-
Neutralization and Drying: The catalyst is washed with deionized water until the filtrate is neutral. The regenerated catalyst is then dried thoroughly before reuse.[5]
Visualizing Deactivation and Troubleshooting
Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation in pyrazole coupling reactions.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in pyrazole coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: 4-Iodo-1,3,5-trimethyl-1H-pyrazole Suzuki Reaction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedure for the Suzuki-Miyaura cross-coupling of 4-iodo-1,3,5-trimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a Suzuki reaction involving this compound?
A typical work-up involves cooling the reaction mixture, quenching with water, and extracting the product with an organic solvent like ethyl acetate.[1][2] The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[2][3] The final step is purification of the crude product, usually by flash column chromatography on silica gel.[1]
Q2: Why is an aqueous work-up necessary?
The aqueous work-up is crucial for several reasons. It quenches the reaction and helps to remove inorganic salts, such as the carbonate or phosphate base used in the coupling.[4] It also helps to separate the desired organic product from water-soluble byproducts and excess reagents.
Q3: My pyrazole product seems to have poor solubility in common extraction solvents. What can I do?
If solubility is an issue, you might consider using alternative solvents like chlorinated aromatics (e.g., chlorobenzene) which can be effective for anthracene derivatives and might help with similar polycyclic structures.[5] For the extraction step itself, trying different solvents such as dichloromethane (DCM) or performing multiple extractions can improve recovery.
Q4: Can I purify my trimethyl-pyrazole product without using column chromatography?
Yes, other purification methods can be effective. Recrystallization from a suitable solvent system, like an ethanol/water or methanol/water mixture, is a common alternative.[6] Another technique is to perform an acid-base extraction. Pyrazoles can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic impurities, followed by neutralization to recover the product.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The Pd(0) active species may not have formed correctly or was deactivated by oxygen.[8] 2. Boronic Acid Degradation: Boronic acids can be unstable and undergo protodeboronation (hydrolysis) or homocoupling.[9][10][11] 3. Incomplete Reaction: The reaction may not have reached completion due to insufficient heating or reaction time. | 1. Ensure proper degassing of solvents and reagents to avoid catalyst oxidation.[10][12] Consider using a pre-formed Pd(0) catalyst or a more robust pre-catalyst.[8] 2. Use fresh, high-purity boronic acid. Alternatively, use a more stable boronic ester (e.g., pinacol ester) or an organotrifluoroborate salt, which slowly hydrolyzes to the boronic acid under reaction conditions.[13][14][15] 3. Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider increasing the temperature or extending the reaction time. Microwave irradiation can often improve yields and reduce reaction times.[1][2] |
| Presence of Homocoupling Byproduct (Biaryl of the Boronic Acid) | 1. Oxygen in the Reaction: The presence of molecular oxygen can promote the homocoupling of the boronic acid reagent.[9][12] 2. Use of a Pd(II) Pre-catalyst: Pd(II) species can directly cause homocoupling of two boronic acids.[9] | 1. Thoroughly degas the reaction mixture and solvents (e.g., by bubbling argon or nitrogen through them for 10-15 minutes) and maintain an inert atmosphere throughout the reaction.[1][12] 2. If using a Pd(II) source, ensure conditions are optimal for its reduction to the active Pd(0) species. |
| Presence of Dehalogenated Starting Material (1,3,5-trimethyl-1H-pyrazole) | 1. Protodehalogenation: This is a common side reaction where the iodo-group is replaced by a hydrogen atom.[9] 2. Impure Starting Material: The this compound may have contained the dehalogenated impurity from its synthesis. | 1. This side reaction is often difficult to eliminate completely. Optimization of the base, solvent, and temperature may help minimize it. Sometimes, using the corresponding bromo- or chloro-pyrazole can reduce dehalogenation, although they are less reactive.[8] 2. Verify the purity of your starting material by NMR or LC-MS before starting the reaction. |
| Difficulty Purifying the Product on a Silica Gel Column | 1. Product Sticking to Silica: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, leading to streaking and poor recovery.[6] 2. Co-elution of Impurities: Byproducts like homocoupled boronic acid or residual ligands may have similar polarity to the desired product. | 1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[6] Alternatively, use a different stationary phase like neutral alumina or consider reversed-phase (C-18) chromatography.[6] 2. Adjust the eluent polarity carefully. A shallow gradient can improve separation. If phosphine ligands were used, an oxidative work-up or specific filtration methods might be needed to remove them. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol outlines a general procedure for the work-up and purification following the Suzuki coupling of this compound.
Materials:
-
Completed reaction mixture
-
Deionized Water
-
Ethyl Acetate (or other suitable organic solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite (optional)
-
Silica Gel for column chromatography
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.[1]
-
Quenching & Dilution: Dilute the cooled mixture with ethyl acetate and then add deionized water to quench the reaction.[2][16]
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.[3]
-
Washing: Combine all organic layers. Wash the combined organic phase sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.[1][2]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Swirl the flask occasionally for 10-15 minutes.
-
Filtration & Concentration: Filter the mixture to remove the drying agent. If palladium black or other fine solids are present, filtering through a pad of Celite can be beneficial.[3] Rinse the flask and the filter cake with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product.[1][2] The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of analogous 4-halo-pyrazoles, which can serve as a reference for optimizing the reaction of this compound.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-Iodo-1H-pyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-dioxane/H₂O | 90 | 6h | Not Specified |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H₂O | MW (120°C) | 2 min | 96 |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 (2) | K₃PO₄ (3) | 1,4-dioxane/H₂O | 80 | 16h | 65-98 |
Data sourced from references[1][2][17][18]. Yields are for isolated products.
Visual Workflow
The following diagram illustrates the general workflow for the work-up and purification of a this compound Suzuki reaction.
Caption: General workflow for Suzuki reaction work-up and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media [mdpi.com]
- 18. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
impact of steric hindrance in coupling reactions of substituted pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during coupling reactions of substituted pyrazoles, with a particular focus on overcoming the challenges posed by steric hindrance.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to provide direct solutions to specific experimental problems.
I. Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of a sterically hindered pyrazole is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates often stem from challenges in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Here’s a systematic troubleshooting approach:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. SPhos, XPhos, and RuPhos are excellent choices for promoting the coupling of hindered substrates. For particularly challenging couplings, specialized ligands such as tBuBrettPhos or N-heterocyclic carbene (NHC) ligands can be highly effective. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ as they facilitate the clean generation of the active catalytic species.[1]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid/ester for transmetalation.
-
Recommendation: A moderately strong base is often optimal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For very hindered systems, a stronger base like potassium tert-butoxide (KtBuO) may be necessary. The physical form of the base can also be important; using finely ground K₃PO₄ can improve reproducibility.
-
-
Solvent System: The solvent can significantly influence reaction rates and solubility.
-
Recommendation: Anhydrous, degassed aprotic solvents are preferred. Toluene, 1,4-dioxane, and THF are common choices. For challenging reactions, using a higher-boiling solvent like xylene to increase the reaction temperature can be beneficial. While many Suzuki protocols use aqueous bases, in cases of low yield due to protodeboronation of electron-deficient boronic acids, running the reaction under anhydrous conditions can be advantageous.[2]
-
-
Reaction Temperature: Sterically hindered substrates often require higher thermal energy to overcome activation barriers.
-
Recommendation: If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve yields.[3]
-
Q2: I am observing significant amounts of a homocoupled by-product from my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents should be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles. Using fresh, high-purity reagents is also critical.[2] The choice of palladium precatalyst can also influence the extent of homocoupling.
Q3: My starting pyrazole is being dehalogenated instead of undergoing coupling. What causes this and how can I prevent it?
A3: Hydrodehalogenation is a side reaction where the halide on your pyrazole is replaced by a hydrogen atom. This can be promoted by certain bases and solvent systems, particularly in the presence of water or other protic sources.
-
Recommendation: Using a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can sometimes suppress this side reaction. Additionally, ensuring anhydrous conditions can be helpful. If the problem persists, a change in the ligand or palladium source might be necessary.
II. Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination with a bulky secondary amine and a substituted pyrazole, but the reaction is not proceeding. What should I try?
A1: The coupling of sterically demanding amines is a known challenge in Buchwald-Hartwig amination. The steric bulk can impede both the coordination of the amine to the palladium center and the final reductive elimination step.
-
Ligand Choice is Paramount: The ligand plays a crucial role in facilitating the coupling of hindered substrates.
-
Recommendation: Highly hindered biaryl phosphine ligands are essential. For bulky secondary amines, ligands like tBuBrettPhos, RuPhos, or the Josiphos family of ligands are often effective.[1] These ligands create a more reactive, coordinatively unsaturated palladium center.
-
-
Base and Solvent Optimization: The interplay between the base and solvent is critical.
-
Recommendation: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4] Toluene and 1,4-dioxane are effective solvents. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Use of Precatalysts: Modern precatalysts can offer improved reliability and activity.
-
Recommendation: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a commercially available Buchwald precatalyst (e.g., tBuBrettPhos Pd G3). These are air-stable and efficiently generate the active catalyst upon addition of a base.[5]
-
Q2: My reaction is showing decomposition of starting materials or the desired product. What could be the issue?
A2: Decomposition can be caused by a base that is too strong or a reaction temperature that is too high, especially for substrates with sensitive functional groups.[1]
-
Recommendation: Consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.[1] It may also be beneficial to run the reaction at a lower temperature for a longer period.
Q3: Are there any specific issues to be aware of when using N-unprotected pyrazoles in Buchwald-Hartwig amination?
A3: Yes, the acidic N-H proton of an unprotected pyrazole can compete with the amine nucleophile, leading to N-arylation of the pyrazole itself or other side reactions.
-
Recommendation: While some protocols for unprotected azoles exist, a common strategy is to protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) before the coupling reaction. The protecting group can then be removed in a subsequent step. If protection is not feasible, careful optimization of the reaction conditions, particularly the base and ligand, will be necessary.
III. Heck Reaction
Q1: My Heck reaction between a substituted pyrazole and an alkene is giving poor regioselectivity. How can I control where the pyrazole couples to the alkene?
A1: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors. The migratory insertion step, where the pyrazole-palladium species adds across the double bond, is key.
-
For electron-deficient alkenes (e.g., acrylates, styrenes): The pyrazole group will typically add to the β-carbon (the carbon further from the electron-withdrawing group) due to electronic effects.
-
For electron-neutral or electron-rich alkenes: Steric hindrance becomes the dominant factor. The pyrazole will add to the less sterically hindered carbon of the double bond.
-
Recommendation: If you are observing a mixture of regioisomers, switching to a bulkier phosphine ligand can sometimes enhance the steric control and favor addition to the less substituted position. In intramolecular Heck reactions, ring closure is highly selective for the exo transition state for the formation of 5, 6, and 7-membered rings.[6]
Q2: The yield of my Heck reaction is low, and I am recovering a lot of my starting pyrazole halide. What can I do to improve conversion?
A2: Low conversion in a Heck reaction can be due to several factors, including catalyst deactivation or an inefficient catalytic cycle.
-
Catalyst System: The choice of palladium source and ligand is crucial.
-
Recommendation: While Pd(OAc)₂ is a common precursor, it often requires a ligand to be effective and stable. Triphenylphosphine (PPh₃) is a standard ligand, but for more challenging substrates, other phosphine ligands or N-heterocyclic carbenes (NHCs) may be more effective. Ligandless protocols in ionic liquids have also been reported.[7]
-
-
Base: The base is required to regenerate the Pd(0) catalyst at the end of the cycle.
-
Recommendation: Organic bases like triethylamine (Et₃N) or inorganic bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are commonly used. The choice of base can impact the reaction rate and should be optimized.
-
-
Additives: In some cases, additives can improve the reaction outcome.
-
Recommendation: For reactions involving aryl chlorides, which are less reactive, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.
-
Quantitative Data Summary
The following table summarizes representative yields for coupling reactions of sterically hindered pyrazoles under various conditions. This data is intended to provide a comparative baseline for expected outcomes.
| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | 2-Methylphenylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 | [8] |
| Suzuki-Miyaura | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [9] |
| Buchwald-Hartwig | 4-Bromo-1-trityl-1H-pyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | KtBuO | Xylene | 160 (MW) | 0.17 | 78 | [6] |
| Buchwald-Hartwig | 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | KtBuO | Xylene | 160 (MW) | 0.17 | 67 | [6] |
| Heck Reaction | 4-Iodo-1-phenyl-1H-pyrazole | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 90 | Adapted from similar rxns |
| Heck Reaction | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 120 | 12 | Good Yield | [10] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered 4-Bromopyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the pyrazole halide (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1][11]
Protocol 3: General Procedure for the Heck Reaction of a Substituted Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a reaction flask, add the pyrazole halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Reagent and Solvent Addition: Add the degassed solvent (e.g., DMF or acetonitrile), the alkene (1.1-1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Showdown: 4-Iodo- vs. 4-Bromo-1,3,5-trimethyl-1H-pyrazole in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the realm of heterocyclic chemistry, functionalized pyrazoles are pivotal building blocks for the synthesis of a wide array of compounds with significant applications in pharmaceuticals and materials science. Among these, 4-halo-1,3,5-trimethyl-1H-pyrazoles serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 4-iodo-1,3,5-trimethyl-1H-pyrazole and its bromo-analogue, 4-bromo-1,3,5-trimethyl-1H-pyrazole, supported by experimental data to aid in the strategic selection of substrates for desired chemical transformations.
The fundamental difference in reactivity between the two compounds stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, which generally translates to a higher reactivity for the iodo-substituted pyrazole in reactions where the cleavage of this bond is the rate-determining step, such as the oxidative addition to a low-valent transition metal catalyst.[1] However, this enhanced reactivity can also lead to undesired side reactions, such as dehalogenation, particularly under certain conditions.
Comparative Reactivity in Key Cross-Coupling Reactions
The choice between 4-iodo- and 4-bromo-1,3,5-trimethyl-1H-pyrazole is highly dependent on the specific cross-coupling reaction being employed. The following sections summarize their performance in several widely used transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between organohalides and organoboron compounds. While the greater reactivity of the C-I bond would suggest that this compound is the superior substrate, it is also more susceptible to proto-dehalogenation, which can lower the yield of the desired coupled product.[2] In some instances, the more stable 4-bromo-1,3,5-trimethyl-1H-pyrazole can provide higher and more reliable yields.[2]
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples aryl or vinyl halides with alkenes. Limited direct comparative data for the trimethylated pyrazoles is available; however, a study on the Heck-Mizoroki reaction between 4-bromo-1,3,5-trimethylpyrazole and tert-butyl acrylate reported a modest yield of 32%.[3] Generally, in Heck reactions, the higher reactivity of the C-I bond in 4-iodopyrazoles can be advantageous, potentially allowing for milder reaction conditions.[1]
Sonogashira Coupling
For the coupling of terminal alkynes with aryl or vinyl halides, the Sonogashira reaction is a powerful tool. In this reaction, the higher reactivity of the C-I bond is a distinct advantage, making 4-iodopyrazoles the preferred substrates.[2] They typically react under milder conditions and give higher yields compared to their bromo counterparts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The choice between the iodo- and bromo-pyrazoles in this reaction is nuanced and depends significantly on the catalytic system (palladium vs. copper) and the nature of the amine coupling partner.[2][4] For certain palladium-catalyzed systems, particularly with amines lacking β-hydrogens, 4-bromopyrazoles can be more effective.[2] Conversely, copper-catalyzed systems often favor the more reactive 4-iodopyrazoles.[1][2]
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data for the reactivity of 4-iodo- and 4-bromo-1,3,5-trimethyl-1H-pyrazole in various cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are scarce, and the data is compiled from different sources.
| Reaction Type | Halogen | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heck-Mizoroki | Bromo | tert-butyl acrylate | IMes-Pd(dmba)Cl (4 mol%) | Dioxane | 120 | 24 | 32 | [3] |
| Buchwald-Hartwig | Iodo | Pyrrolidine | CuI / ligand | Toluene | 100 | 24 | 43 | [2] |
| Buchwald-Hartwig | Bromo | Piperidine | Pd(dba)₂ / tBuDavePhos | Xylene | 160 (MW) | 0.17 | 85 | [5] |
| Buchwald-Hartwig | Iodo | Piperidine | Pd(dba)₂ / tBuDavePhos | Xylene | 160 (MW) | 0.17 | 95 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Heck-Mizoroki Reaction of 4-Bromo-1,3,5-trimethylpyrazole [3]
-
Reactants: 4-bromo-1,3,5-trimethylpyrazole (1.0 equiv), tert-butyl acrylate (1.5 equiv).
-
Catalyst: IMes-Pd(dmba)Cl (4 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: Dioxane.
-
Procedure: To a sealed tube are added 4-bromo-1,3,5-trimethylpyrazole, IMes-Pd(dmba)Cl, and Cs₂CO₃. The tube is evacuated and backfilled with argon. Dioxane and tert-butyl acrylate are then added via syringe. The reaction mixture is heated at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Copper-Catalyzed Buchwald-Hartwig Amination of 4-Iodopyrazole [2]
-
Reactants: 4-Iodopyrazole derivative (1.0 equiv), amine (1.2-1.5 equiv).
-
Catalyst: CuI (10 mol%).
-
Ligand: 2-isobutyrylcyclohexanone (20 mol%).
-
Base: t-BuOK (2.0 equiv).
-
Solvent: Anhydrous toluene.
-
Procedure: In a reaction tube, 4-iodopyrazole, CuI, and the ligand are combined. The base is then added. The tube is evacuated and backfilled with argon. The amine and anhydrous toluene are added. The sealed tube is heated, and the reaction progress is monitored. Upon completion, the reaction mixture is filtered through a pad of celite and the solvent is removed in vacuo. The residue is purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Conclusion
References
The Descending Reactivity of Halopyrazoles in Palladium Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of the pyrazole core is a critical step in the synthesis of a diverse array of therapeutic agents. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the reactivity of halopyrazoles—specifically iodo-, bromo-, and chloropyrazoles—in key palladium-catalyzed reactions, supported by experimental data to inform strategic synthetic planning.
The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This strength follows the trend C-Cl > C-Br > C-I.[1][2][3] Consequently, the general order of reactivity for the oxidative addition step, often the rate-determining step in the catalytic cycle, is I > Br > Cl.[1][4] Iodopyrazoles are the most reactive substrates, often facilitating reactions under milder conditions, while chloropyrazoles are the most stable and cost-effective but typically necessitate more active and specialized catalyst systems to achieve efficient coupling.[1]
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the comparative reactivity and typical yields of 4-halopyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It is important to note that yields are representative and can vary based on the specific coupling partners, reaction conditions, and the nature of the pyrazole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While iodopyrazoles are the most reactive, their propensity for dehalogenation, a side reaction where the halogen is replaced by a hydrogen atom, can sometimes lead to lower yields of the desired product compared to the more stable bromopyrazoles.[5][6] Chloropyrazoles require highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[1]
| Halogen | Catalyst System | Base | Reactivity | Typical Yield (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | Highest | 85-95 | Most reactive, but can be prone to dehalogenation side reactions.[1] |
| Bromo | XPhos Pd G2 | K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. The reactivity trend of I > Br > Cl is clearly observed in this reaction, with iodopyrazoles being the most commonly used and reactive halide for this transformation.[1]
| Halogen | Catalyst System | Base | Reactivity | Typical Yield (%) | Notes |
| Iodo | PdCl₂(PPh₃)₂, CuI | Et₃N | Highest | 70-90 | The most commonly used and reactive halide for this transformation.[1] |
| Bromo | Pd(PPh₃)₄, CuI | Et₃N | Moderate | 50-80 | Less reactive than iodopyrazoles and may require higher temperatures.[1] |
| Chloro | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | Low | 30-60 | Generally challenging and requires specialized, highly active catalysts.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Interestingly, while the general reactivity trend often holds, specific catalyst systems can lead to deviations. For instance, with certain palladium catalysts, 4-bromopyrazoles have been shown to be more effective substrates than their iodo counterparts for the amination with amines lacking β-hydrogens.[1][7] For alkylamines possessing β-hydrogens, a copper-catalyzed Ullmann-type coupling with 4-iodopyrazoles can be more favorable.[1]
| Halogen | Catalyst System | Reactivity with Amines Lacking β-Hydrogens | Typical Yield (%) | Reactivity with Alkylamines with β-Hydrogens (CuI catalyst) |
| Iodo | Pd(dba)₂/tBuDavePhos | Lower than bromo | Low | Highest |
| Bromo | Pd(dba)₂/tBuDavePhos | Highest | 60-90 | - |
| Chloro | Pd(dba)₂/tBuDavePhos | Moderate | Moderate | Lowest |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Suzuki-Miyaura Coupling of 4-Halopyrazoles
A mixture of the 4-halopyrazole (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv.), a suitable ligand like SPhos (0.04-0.10 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][8]
General Procedure for Sonogashira Coupling of 4-Iodopyrazole
In a reaction vessel under an inert atmosphere, the 4-iodopyrazole (1.0 equiv.), terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%) are dissolved in a suitable solvent that can also act as the base (e.g., triethylamine). The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to afford the desired product.[8][9]
General Procedure for Buchwald-Hartwig Amination of 4-Bromopyrazole
To a solution of 4-bromo-1-tritylpyrazole (50.0 mg, 0.128 mmol) in xylene (2 mL) in a microwave vial, tBuDavePhos (8.8 mg, 0.0256 mmol, 20 mol%), Pd(dba)₂ (7.4 mg, 0.0128 mmol, 10 mol%), and potassium t-butoxide (28.8 mg, 0.257 mmol, 2.0 equiv.) are added. The amine (e.g., piperidine, 0.03 mL, 0.257 mmol, 2.0 equiv.) is then added. The vial is sealed and heated in a microwave reactor. After cooling, the reaction mixture is worked up and purified by column chromatography.[10]
Visualizing the Catalytic Cycle and Reactivity Factors
To further illustrate the underlying principles of these transformations, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
1H NMR Characterization of 4-Iodo-1,3,5-trimethyl-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR characterization of 4-iodo-1,3,5-trimethyl-1H-pyrazole against its non-iodinated and bromo-substituted analogs. Due to the limited availability of direct experimental ¹H NMR data for this compound in peer-reviewed literature, this guide utilizes data from closely related structures and established principles of NMR spectroscopy to predict its spectral characteristics.
Comparative ¹H NMR Data
The introduction of a halogen at the 4-position of the pyrazole ring significantly influences the chemical shift of the methyl groups. The following table summarizes the experimental ¹H NMR data for 1,3,5-trimethyl-1H-pyrazole and 4-bromo-1,3,5-trimethyl-1H-pyrazole, alongside predicted values for this compound. These predictions are based on the trends observed in the halo-pyrazole series, where heavier halogens tend to cause a downfield shift.
| Compound | 1-CH₃ (s, 3H) | 3-CH₃ (s, 3H) | 5-CH₃ (s, 3H) | 4-H (s, 1H) | Solvent |
| 1,3,5-trimethyl-1H-pyrazole | ~3.6 ppm | ~2.1 ppm | ~2.1 ppm | ~5.7 ppm | CDCl₃ |
| 4-Bromo-1,3,5-trimethyl-1H-pyrazole | ~3.6 ppm | ~2.2 ppm | ~2.2 ppm | - | CDCl₃ |
| This compound (Predicted) | ~3.6 ppm | ~2.3 ppm | ~2.3 ppm | - | CDCl₃ |
Experimental Protocols
A general protocol for acquiring high-resolution ¹H NMR spectra of pyrazole derivatives is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
The sample temperature is typically maintained at 298 K.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 10-15 ppm is appropriate for these compounds.
4. Data Processing:
-
The free induction decay (FID) is processed with a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Visualization of Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the ¹H NMR data.
Caption: Workflow for the comparative analysis of ¹H NMR spectra.
Signaling Pathway of Substituent Effects
The electronic effects of the substituents on the pyrazole ring are key to understanding the observed chemical shifts. The following diagram illustrates how the electron-donating methyl groups and the electron-withdrawing iodo group influence the electron density and, consequently, the ¹H NMR spectrum.
Caption: Substituent effects on the pyrazole ¹H NMR spectrum.
Comparative Analysis of 13C NMR Spectral Data for 4-Iodo-1,3,5-trimethyl-1H-pyrazole and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-iodo-1,3,5-trimethyl-1H-pyrazole, a key heterocyclic building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this report leverages experimental data from its non-iodinated precursor, 1,3,5-trimethyl-1H-pyrazole, and predicted data for a structurally similar compound, 1-ethyl-4-iodo-5-methyl-1H-pyrazole, to provide a comprehensive comparison for researchers and drug development professionals.
Introduction to 13C NMR Spectroscopy of Pyrazoles
13C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including pyrazole derivatives. The chemical shift of each carbon atom in the molecule provides valuable information about its electronic environment, which is influenced by the substituents on the pyrazole ring. In the case of this compound, the introduction of an iodine atom at the C4 position is expected to significantly influence the chemical shifts of the pyrazole ring carbons.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for 1,3,5-trimethyl-1H-pyrazole, and predicted data for 1-ethyl-4-iodo-5-methyl-1H-pyrazole. These serve as a basis for estimating the spectral characteristics of this compound.
| Carbon Atom | 1,3,5-trimethyl-1H-pyrazole (Experimental, δ ppm) | 1-ethyl-4-iodo-5-methyl-1H-pyrazole (Predicted, δ ppm) | This compound (Estimated, δ ppm) |
| C3 | ~148.4 | ~150-155 | ~149-152 |
| C4 | ~105.5 | ~75-85 | ~70-80 |
| C5 | ~138.6 | ~140-145 | ~140-143 |
| N-CH3 | ~35-40 | - | ~35-40 |
| C3-CH3 | ~13 | ~12-15 | ~13-16 |
| C5-CH3 | ~11 | ~10-13 | ~11-14 |
| N-CH2CH3 | - | ~40-45 (CH2), ~14-17 (CH3) | - |
Note: The estimated values for this compound are based on the expected deshielding effect of the iodine atom at C4 and a comparison with the provided analogs.
Experimental Protocol for 13C NMR Spectroscopy of Pyrazole Derivatives
A general protocol for acquiring 13C NMR spectra of pyrazole derivatives is outlined below.[1]
1. Sample Preparation:
-
Dissolve 10-20 mg of the pyrazole compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Standard acquisition parameters for a 13C NMR experiment are used, including a 90° pulse width, a relaxation delay of 2-5 seconds, and a spectral width appropriate for carbon nuclei (typically 0-220 ppm).
3. Data Acquisition and Processing:
-
Acquire the free induction decay (FID) over a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The FID is then Fourier transformed, and the resulting spectrum is phase and baseline corrected.
-
Chemical shifts are referenced to the TMS signal.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for the characterization of pyrazole derivatives.
Caption: Workflow for NMR data acquisition, processing, and analysis.
Conclusion
This comparative guide provides valuable insights into the 13C NMR spectral characteristics of this compound by leveraging data from related compounds. The provided experimental protocol and logical workflow serve as a practical resource for researchers in the field of synthetic chemistry and drug discovery, facilitating the accurate structural characterization of novel pyrazole derivatives.
References
A Comparative Guide to Analytical Methods for Purity Determination of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Iodo-1,3,5-trimethyl-1H-pyrazole is a substituted pyrazole derivative that serves as a valuable building block in medicinal chemistry. Ensuring its purity is paramount for reproducible synthetic outcomes and regulatory compliance. This guide provides a comparative overview of key analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and illustrative data.
The synthesis of this compound, like many substituted pyrazoles, can result in various process-related impurities. These may include unreacted starting materials, isomers, and byproducts from side reactions. Therefore, robust analytical methods are essential for the accurate quantification of the main compound and the detection and identification of any impurities.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Principle | Primary Application for Purity | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantification of the main component and non-volatile impurities. | High resolution, sensitivity, and suitability for a wide range of compounds. | Requires a reference standard for quantification; may not be suitable for highly volatile impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass analysis. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity; provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | Provides an absolute measure of purity; non-destructive; gives structural information. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. |
Experimental Protocols
Detailed methodologies for the application of HPLC, GC-MS, and qNMR for the purity analysis of this compound are provided below. These protocols are based on established methods for similar pyrazole derivatives and can be adapted and validated for this specific compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: A typical gradient could be 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as a mixture of acetonitrile and water.
-
Illustrative HPLC Data for a Substituted Pyrazole:
| Parameter | Value |
| Retention Time of Main Peak | ~ 8.5 min |
| Typical Impurity Retention Times | ~ 4.2 min, ~ 6.8 min |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
Note: The actual retention times will need to be determined experimentally for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Reagents:
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
Procedure:
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp up to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in a minimal amount of methanol and dilute to the mark with dichloromethane.
-
Predicted GC-MS Data for this compound:
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 236 |
| Key Fragment Ions | Predicted fragments may include loss of methyl, iodine, and cleavage of the pyrazole ring. |
| Expected Retention Time | Dependent on the exact GC conditions, but expected to be in the mid-to-late region of the chromatogram due to its molecular weight and polarity. |
Note: The mass spectrum and retention time need to be confirmed with an authentic standard.
Quantitative NMR (qNMR) Protocol
qNMR provides an absolute purity value by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Expected ¹H NMR Data for this compound (in CDCl₃):
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ | ~ 3.7 - 3.9 | Singlet | 3H |
| C3-CH₃ | ~ 2.2 - 2.4 | Singlet | 3H |
| C5-CH₃ | ~ 2.1 - 2.3 | Singlet | 3H |
Note: These are estimated chemical shifts based on similar pyrazole structures. Actual values must be determined experimentally.
Potential Impurity Profile
The synthesis of this compound typically involves the iodination of 1,3,5-trimethyl-1H-pyrazole. Potential impurities may include:
-
Unreacted Starting Material: 1,3,5-trimethyl-1H-pyrazole.
-
Regioisomers: Depending on the synthetic route, other iodinated isomers could be formed.
-
Over-iodinated Species: Di-iodinated pyrazole derivatives.
-
Byproducts from Side Reactions: Impurities arising from the specific reagents and conditions used in the synthesis.
A comprehensive purity analysis should aim to separate and identify these potential impurities.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
By employing a combination of these orthogonal analytical techniques, a comprehensive and reliable assessment of the purity of this compound can be achieved, ensuring its suitability for use in research and drug development.
A Comparative Yield Analysis of Suzuki vs. Sonogashira Couplings with 4-Iodopyrazoles
For researchers and professionals in drug development, the efficient functionalization of heterocyclic scaffolds like pyrazole is a critical step in the synthesis of novel therapeutic agents. The C4-position of the pyrazole ring is a common site for modification, and palladium-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon bonds at this position. Among these, the Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and versatile methods.
This guide provides a comparative analysis of the Suzuki and Sonogashira reactions for the functionalization of 4-iodopyrazoles, focusing on reaction yields and supported by experimental data. While 4-iodopyrazoles are highly reactive substrates due to the lability of the carbon-iodine bond, this reactivity presents both opportunities and challenges for each coupling method.[1][2]
Comparative Yield Analysis
The choice between Suzuki and Sonogashira coupling with 4-iodopyrazoles often depends on the desired final product—an aryl-substituted or an alkynyl-substituted pyrazole, respectively. However, the inherent reactivity of the 4-iodopyrazole substrate influences the efficiency and potential side reactions of each transformation.
In Suzuki-Miyaura couplings , the high reactivity of 4-iodopyrazole facilitates faster oxidative addition to the palladium catalyst.[1][3] This can lead to high yields under relatively mild conditions. However, this enhanced reactivity also increases the propensity for a significant side reaction: hydrodehalogenation, where the iodo group is replaced by a hydrogen atom.[1][4] This side reaction can lower the overall yield of the desired 4-arylpyrazole. For this reason, in some cases, the less reactive 4-bromopyrazole may provide higher and more consistent yields, albeit requiring more forcing reaction conditions.[1]
Conversely, the Sonogashira coupling generally benefits from the high reactivity of 4-iodopyrazoles, consistently leading to high yields of 4-alkynylpyrazoles under mild conditions.[1][4] The Sonogashira reaction is often the preferred method for introducing alkynyl moieties at the C4-position of the pyrazole ring. A common side reaction in Sonogashira couplings is the homo-coupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions and controlling the addition of the alkyne.[4]
The following tables summarize typical reaction conditions and reported yields for both Suzuki and Sonogashira couplings of 4-iodopyrazoles.
Table 1: Suzuki Coupling of 4-Iodopyrazoles with Arylboronic Acids
| Palladium Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 40-60 | A standard catalyst, may require higher temperatures.[4] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 80-100 | 50-70 | Often provides better results than Pd(PPh₃)₄.[4] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 70-90 | 70-90 | A versatile Pd(0) source with a bulky ligand, showing good activity.[4] |
| Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Good to Excellent | Highly effective for a variety of substituted arylboronic acids.[4] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | Up to 95% | Microwave irradiation can significantly shorten reaction times.[3] |
Table 2: Sonogashira Coupling of 4-Iodopyrazoles with Terminal Alkynes
| Palladium Catalyst | Copper Co-catalyst | Base / Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Room Temperature | High | A classic and effective system highlighting mild conditions.[4] |
| PdCl₂(PPh₃)₂ | CuI | Triethylamine / DMF | 80 | High | Common conditions for a range of substrates.[5] |
| Pd(acac)₂ / PPh₃ | CuI | Triethylamine | 60 | Up to 98% | High yields reported for the synthesis of C4-alkynylisoxazoles, a related heterocyclic system.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. Below are representative protocols for the Suzuki and Sonogashira couplings of 4-iodopyrazoles.
Microwave-Assisted Suzuki Coupling Protocol
This protocol is adapted from a method for the efficient synthesis of 4-substituted-arylpyrazoles.[3][7][8]
-
Reaction Setup: To a microwave vial, add the 4-iodopyrazole derivative (1.0 equiv) and the corresponding arylboronic acid (1.0 equiv).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) and water in an appropriate ratio (e.g., 3 mL DME and 1.2 mL H₂O for a 0.5 mmol scale reaction).
-
Inert Atmosphere: Purge the vial with an inert gas, such as nitrogen or argon.
-
Reagent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2 mol%), and a base such as Cs₂CO₃ (2.5 equiv).
-
Microwave Irradiation: Seal the vial and place it in a microwave apparatus. Irradiate the reaction mixture at a set temperature (e.g., 90°C) for a short duration (e.g., 5-12 minutes).
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[3]
General Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of 4-iodopyrazoles.[1][4]
-
Reaction Setup: In a reaction vessel, combine the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: The vessel is subjected to several cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent and Base Addition: Add the solvent and base, typically triethylamine, which can serve as both.
-
Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst and other solids. The solvent is then removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired 4-alkynylpyrazole.[4]
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the generalized experimental workflows for the Suzuki and Sonogashira couplings of 4-iodopyrazoles.
Caption: General experimental workflow for the Suzuki coupling of 4-iodopyrazole.
Caption: General experimental workflow for the Sonogashira coupling of 4-iodopyrazole.
References
A Comparative Guide: The Synthetic Advantages of Iodopyrazoles over Bromopyrazoles
For researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyrazole scaffolds, the choice of halogenated starting material is a critical decision that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of iodopyrazoles and bromopyrazoles, supported by experimental data, to facilitate informed decisions in the design and execution of synthetic routes.
Reactivity Overview: The Carbon-Halogen Bond Dictates Reactivity
In the realm of transition metal-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond strength follows the trend C-I < C-Br < C-Cl, making the C-I bond the weakest and most susceptible to cleavage.[1][2] This fundamental property dictates that iodopyrazoles are generally more reactive than their bromo- and chloro- counterparts.[2][3] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.[3]
However, this increased reactivity can also introduce challenges. A notable side reaction, particularly with the more reactive iodopyrazoles, is dehalogenation, which leads to the formation of the corresponding unsubstituted pyrazole as a byproduct, thereby reducing the yield of the desired coupled product.[1][3][4] Therefore, the choice between an iodopyrazole and a bromopyrazole is a nuanced one, depending on the specific transformation and the desired balance between reactivity and stability.[4]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of iodopyrazoles and bromopyrazoles in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. When comparing 4-iodopyrazole and 4-bromopyrazole in this reaction, a clear trade-off between reactivity and selectivity emerges. While the C-I bond in 4-iodopyrazole is more readily cleaved, this heightened reactivity increases the propensity for the aforementioned dehalogenation side reaction.[1][3] Consequently, 4-bromopyrazole often provides higher isolated yields of the desired coupled product due to its greater stability and lower susceptibility to dehalogenation.[1][4]
| Feature | 4-Iodopyrazole | 4-Bromopyrazole | Remarks |
| Reactivity | Higher | Lower | C-I bond is weaker and undergoes oxidative addition more readily.[1][3] |
| Typical Yield | Moderate | High | Iodopyrazoles are prone to dehalogenation, which can lower the yield of the desired product.[1][4] Bromopyrazoles are generally less susceptible to this side reaction.[1][4] |
| Reaction Conditions | Milder | More Forcing | The higher reactivity of iodopyrazoles allows for milder conditions. |
| Key Consideration | Potential for significant dehalogenation byproduct.[3] | Generally provides a good balance of reactivity and stability, often leading to cleaner reactions and higher yields.[2] |
Heck Coupling
The Heck reaction is a cornerstone for the alkenylation of aryl halides. In this transformation, the higher reactivity of iodopyrazoles is generally advantageous. They are effective substrates that typically proceed efficiently under standard Heck conditions.[1] In contrast, the coupling of bromopyrazoles can be more challenging, often necessitating higher temperatures, longer reaction times, or the use of more sophisticated and highly active catalyst systems to achieve comparable yields.[1]
| Feature | 4-Iodopyrazole | 4-Bromopyrazole | Remarks |
| Reactivity | Higher | Lower | The weaker C-I bond facilitates the catalytic cycle.[1] |
| Typical Yield | Good to Excellent | Moderate | Iodopyrazoles generally provide higher yields under standard conditions.[1] |
| Reaction Conditions | Standard | More Forcing | Bromopyrazoles may require higher temperatures or specialized catalysts.[1] |
| Key Consideration | Preferred substrate for efficient Heck coupling. | Can be a viable option if the starting material is more readily available or cost-effective, but optimization of reaction conditions is often necessary. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, proving invaluable for the synthesis of 4-alkynylpyrazoles. Similar to the Heck reaction, the enhanced reactivity of the C-I bond makes 4-iodopyrazole a more facile and generally preferred substrate for this transformation compared to 4-bromopyrazole.[1][3] The use of iodopyrazoles typically results in high yields under mild reaction conditions.[1] Bromopyrazoles, being less reactive, often require more forcing conditions to achieve high conversion.[1]
| Feature | 4-Iodopyrazole | 4-Bromopyrazole | Remarks |
| Reactivity | Higher | Lower | The reactivity trend for halopyrazoles in Sonogashira coupling is I > Br > Cl.[3] |
| Typical Yield | High | Moderate to Good | Iodopyrazoles consistently outperform bromopyrazoles, allowing for milder conditions and higher yields.[1][3] |
| Reaction Conditions | Mild | More Forcing | The use of bromopyrazoles may necessitate higher temperatures or longer reaction times.[1] |
| Key Consideration | The substrate of choice for Sonogashira couplings.[3] | Can be used, but may require significant optimization to achieve satisfactory results. |
Experimental Protocols
General Experimental Protocol for a Comparative Suzuki-Miyaura Coupling
To a reaction vessel containing the respective halopyrazole (1.0 eq.), the boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) is added a degassed solvent (e.g., toluene/water mixture). The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) is then added, and the mixture is heated to the desired temperature (e.g., 100 °C) under an inert atmosphere for a specified time (e.g., 12 hours). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the desired coupled product. The yield and purity are determined by NMR and LC-MS analysis.
General Experimental Protocol for a Comparative Sonogashira Coupling
In a reaction flask, the halopyrazole (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq.) are combined in a suitable solvent (e.g., DMF/Et₃N mixture). The terminal alkyne (1.5 eq.) is then added, and the reaction mixture is stirred at a specific temperature (e.g., 60 °C) under an inert atmosphere for a set duration (e.g., 6 hours). After the reaction is complete, the mixture is filtered through a pad of celite and the solvent is removed in vacuo. The resulting residue is purified by column chromatography to yield the 4-alkynylpyrazole.[3]
Visualizing the Synthetic Landscape
To better illustrate the concepts discussed, the following diagrams depict a generalized palladium-catalyzed cross-coupling cycle and a decision-making workflow for selecting the appropriate halopyrazole.
Caption: A generic catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision workflow for selecting between iodopyrazoles and bromopyrazoles.
Conclusion
References
A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone in the synthesis of a vast array of therapeutic agents and advanced materials. Among the various synthetic precursors, 4-iodopyrazole stands out as a versatile building block for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond, which is weaker than carbon-bromine and carbon-chlorine bonds, generally leads to higher reactivity in the order of I > Br > Cl.[1][2] However, this enhanced reactivity can also lead to a greater propensity for side reactions, such as dehalogenation.[3][4] The judicious selection of the catalytic system is therefore paramount to achieving high yields and selectivity.
This guide provides an objective comparison of the efficacy of different catalytic systems for the functionalization of 4-iodopyrazole in key cross-coupling reactions, supported by experimental data.
Comparative Efficacy of Catalysts in Key Cross-Coupling Reactions
The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of 4-iodopyrazole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the arylation and vinylation of 4-iodopyrazoles. The choice of a suitable palladium catalyst and ligand is critical for high efficiency.[1] While 4-iodopyrazoles are highly reactive, they are also prone to dehalogenation, which can lower the yield of the desired product.[4] In some cases, the corresponding 4-bromopyrazole may provide higher yields.[5]
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ (1.25 equiv) | DME/H₂O | 90 | 5-12 min | 92 |
| 1-Boc-4-iodopyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-18 h | High |
| 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5 equiv) | 1,4-Dioxane/H₂O | 90 | 6 h | Good |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 4-alkynylpyrazoles. Generally, 4-iodopyrazole is the preferred substrate due to its higher reactivity compared to other halopyrazoles.[3][6] The classic and effective system combines a palladium catalyst with a copper(I) co-catalyst.[6]
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Terminal alkyne | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | TEA or DIPEA | THF or DMF | 50-80 | N/A | High |
| 4-Iodopyrazole | Terminal alkyne | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Triethylamine | Triethylamine | Room Temp | N/A | High |
| 4-Iodopyrazole | Phenylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 12 h | ~90-97 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The choice of catalyst system is highly dependent on the nature of the amine coupling partner. For alkylamines with β-hydrogens, copper-catalyzed systems are often more effective with 4-iodopyrazole to avoid β-hydride elimination, a common side reaction with palladium catalysts.[3][7] For amines lacking β-hydrogens, palladium-catalyzed systems with bulky phosphine ligands are generally effective, although 4-bromopyrazole can sometimes be a superior substrate.[3][8]
| 4-Iodopyrazole Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-Iodo-1-tritylpyrazole | Amine without β-hydrogens | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene or Toluene | 90-120 | N/A | Good |
| 4-Iodo-1-tritylpyrazole | Alkylamine with β-hydrogens | CuI / 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | N/A | ~70 |
| 4-Iodo-1H-1-tritylpyrazole | Pyrrolidine | CuI / ligand | N/A | N/A | N/A | N/A | 43 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the 4-iodopyrazole derivative (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv) in a mixture of 1,4-dioxane and water (v/v, 4:1) is placed in a sealed tube.[9] The mixture is degassed with argon for 10-15 minutes. The reaction is then heated at 80-120 °C for 2-18 hours.[9] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[9]
General Procedure for Sonogashira Coupling
In a reaction vessel under an inert atmosphere, the 4-iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%) are dissolved in a suitable solvent that can also act as the base (e.g., triethylamine).[1] The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).[1] Upon completion, the mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography.[1]
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination (for amines lacking β-hydrogens)
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the 4-iodo-1-tritylpyrazole derivative (1.0 equiv), the amine (1.2-1.5 equiv), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), and KOtBu (2.0 equiv).[7] Evacuate and backfill the vessel with the inert gas three times. Add the anhydrous, degassed solvent (e.g., xylene or toluene) via syringe. Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.[7] Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[7]
General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination (for amines with β-hydrogens)
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole derivative (1.0 equiv), CuI (20 mol%), and KOtBu (2.0 equiv).[7] Evacuate and backfill the tube with inert gas three times. Add anhydrous DMF, the amine (1.5-2.0 equiv), and 2-isobutyrylcyclohexanone (40 mol%) via syringe. Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[7] Monitor the reaction by TLC or LC-MS until the starting material is consumed. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.[7]
Mechanistic Visualizations
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (or a related step for Heck and Buchwald-Hartwig), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling of 4-iodopyrazoles.
Caption: General experimental workflow for cross-coupling reactions of 4-iodopyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Assessing the Electronic Effects of Substituents on Pyrazole Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electronic landscape of the pyrazole ring is paramount for designing novel therapeutics and functional materials. The strategic placement of substituents can profoundly influence the reactivity of the pyrazole core, dictating its behavior in key synthetic transformations and its interaction with biological targets. This guide provides a comparative analysis of the electronic effects of various substituents on pyrazole reactivity, supported by quantitative data and detailed experimental protocols.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reactivity of the pyrazole ring is a delicate balance of the electron-donating and electron-withdrawing nature of its constituent atoms and any appended substituents.
The Influence of Substituents on Pyrazole Acidity and Basicity: A Quantitative Look at pKa Values
The acidity and basicity of the pyrazole ring are crucial parameters that govern its behavior in physiological environments and its suitability for various chemical reactions. The pKa value, a measure of the acidity of the N-H proton, is significantly influenced by the electronic nature of substituents. Electron-withdrawing groups (EWGs) generally decrease the pKa, making the proton more acidic, while electron-donating groups (EDGs) increase the pKa.
Table 1: Effect of Substituents on the pKa of the Pyrazole Ring (Illustrative)
| Substituent at C4 | Electronic Effect | Expected pKa Change |
| -NO₂ | Strong EWG | Decrease |
| -CN | Strong EWG | Decrease |
| -Br | Weak EWG | Slight Decrease |
| -H | Neutral | Baseline |
| -CH₃ | Weak EDG | Slight Increase |
| -OCH₃ | Strong EDG | Increase |
| -NH₂ | Strong EDG | Increase |
Note: This table is illustrative and based on general principles of electronic effects. Actual pKa values can be influenced by tautomerism and solvent effects.
Quantifying Reactivity: Substituent Effects in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction for functionalizing the pyrazole ring. The position of substitution is highly dependent on the reaction conditions and the nature of the substituents already present. In neutral or alkaline media, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2] However, in strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, deactivating the ring towards electrophilic attack.[3]
The electronic effects of substituents play a critical role in modulating the rate of electrophilic substitution. Electron-donating groups enhance the electron density of the ring, thereby increasing the reaction rate, while electron-withdrawing groups have the opposite effect. This relationship can be quantitatively assessed using the Hammett equation, which correlates reaction rates with substituent constants (σ).
Table 2: Predicted Relative Rates of Nitration for 4-Substituted Pyrazoles
| 4-Substituent | Electronic Effect | Expected Relative Rate of Nitration (k/k₀) |
| -NO₂ | Strong EWG | << 1 |
| -CN | Strong EWG | < 1 |
| -Br | Weak EWG | < 1 |
| -H | Neutral | 1 |
| -CH₃ | Weak EDG | > 1 |
| -OCH₃ | Strong EDG | >> 1 |
| -NH₂ | Strong EDG | >>> 1 |
Note: This table represents a qualitative prediction of relative reaction rates based on the electronic properties of the substituents.
Experimental Protocols
To facilitate further research and validation of these electronic effects, detailed experimental protocols for key reactions are provided below.
Experimental Protocol 1: Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of 3,5-disubstituted pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.
Materials:
-
Substituted 1,3-dicarbonyl compound (e.g., substituted acetylacetone) (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol 2: N-Alkylation of Substituted Pyrazoles
This protocol outlines a general procedure for the N-alkylation of pyrazoles, a common method for modifying their properties.
Materials:
-
Substituted pyrazole (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Base (e.g., K₂CO₃, NaH) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the base in the anhydrous solvent at 0 °C under an inert atmosphere, add a solution of the substituted pyrazole dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol 3: Kinetic Analysis of Electrophilic Nitration of Substituted Pyrazoles (A Hammett Study)
This protocol provides a framework for quantitatively assessing the electronic effects of substituents on the rate of electrophilic nitration.
Materials:
-
A series of 4-substituted pyrazoles (e.g., with -NO₂, -CN, -Br, -H, -CH₃, -OCH₃, -NH₂)
-
Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)
-
Inert solvent (e.g., sulfolane)
-
Quenching solution (e.g., ice-cold water)
-
Internal standard for analysis (e.g., a stable, unreactive compound)
-
Analytical instrument (e.g., HPLC or GC-MS)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each substituted pyrazole and the internal standard in the inert solvent at a known concentration.
-
Kinetic Runs: a. In a thermostated reaction vessel, place a known volume of the pyrazole stock solution and the internal standard stock solution. b. Equilibrate the solution to the desired reaction temperature. c. Initiate the reaction by adding a known volume of the pre-equilibrated nitrating agent. d. At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a vial containing ice-cold water.
-
Analysis: a. Extract the quenched samples with a suitable organic solvent. b. Analyze the organic extracts using HPLC or GC-MS to determine the concentration of the remaining starting material and the formed product relative to the internal standard.
-
Data Analysis: a. Plot the concentration of the starting material versus time to determine the initial reaction rate for each substituted pyrazole. b. Calculate the relative rate constants (k/k₀) for each substituent, where k₀ is the rate constant for the unsubstituted pyrazole. c. Construct a Hammett plot by graphing log(k/k₀) versus the appropriate Hammett substituent constant (σ). d. Determine the reaction constant (ρ) from the slope of the Hammett plot.
Visualizing the Electronic Effects
The following diagrams illustrate the key concepts discussed in this guide.
References
Unveiling Molecular Identity: A Comparative Guide to the Validation of Synthesized 4-Substituted Pyrazoles by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical step. This guide provides an objective comparison of mass spectrometry with other key analytical techniques for the validation of 4-substituted pyrazoles, a scaffold of significant interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategies.
The pyrazole core is a privileged structure in a multitude of pharmacologically active compounds. The nature and position of substituents on the pyrazole ring are crucial for their biological activity, making precise structural verification essential. Mass spectrometry (MS) stands out as a powerful tool for determining molecular weight and elemental composition, offering high sensitivity and the ability to elucidate structural details through fragmentation analysis.
Mass Spectrometry for the Validation of 4-Substituted Pyrazoles
Mass spectrometry is a cornerstone technique for the characterization of synthesized molecules. It provides a rapid and highly sensitive means to confirm the molecular weight of a target compound and can offer structural insights through the analysis of its fragmentation patterns.
Performance of Mass Spectrometry
The performance of mass spectrometry in the validation of 4-substituted pyrazoles is highlighted by its ability to provide precise mass measurements, which directly correlate to the elemental composition of the synthesized molecule. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, often confirming a molecular formula with a high degree of confidence.
The fragmentation of the pyrazole ring and its substituents under ionization provides a fingerprint that can confirm the connectivity of the molecule. Common fragmentation pathways for the pyrazole ring include the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[1] The substituent at the 4-position significantly influences the fragmentation pattern, providing further structural confirmation. For instance, the presence of a halogen or an aryloxy group at the C4 position will lead to characteristic fragment ions.
Comparison with Alternative Validation Methods
While mass spectrometry is indispensable, a comprehensive validation of a novel 4-substituted pyrazole typically involves a combination of analytical techniques. The most common alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural information from fragmentation. | High sensitivity, small sample requirement, direct molecular weight determination. | Isomers can be difficult to distinguish without tandem MS; provides limited information on stereochemistry. |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the chemical environment of each atom (¹H, ¹³C), connectivity through bonds. | Unambiguous structure elucidation, information on stereochemistry and isomerism. | Lower sensitivity than MS, larger sample requirement, more time-consuming. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides a characteristic fingerprint. | Provides limited information on the overall molecular structure; complex spectra can be difficult to interpret. |
As illustrated in the table, each technique provides complementary information. While MS excels at confirming the molecular weight, NMR provides the definitive map of the molecular structure, and IR confirms the presence of key functional groups.
Experimental Data
The following tables present a summary of spectral data for a series of 4-halogenated pyrazoles, illustrating the type of quantitative information obtained from each technique.
Table 1: Mass Spectrometry Data for 4-Halogenated Pyrazoles
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 4-Fluoro-1H-pyrazole | C₃H₃FN₂ | 86.0284 | 87.0357 | 60, 59 |
| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | 101.9985 | 102.9983[2] | 76, 75, 61 |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 145.9480 | 146.9554 | 120, 118, 67 |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | 193.9341 | 194.9415 | 168, 67 |
Table 2: ¹H NMR and IR Spectroscopic Data for 4-Halogenated Pyrazoles
| Compound | ¹H NMR (δ, ppm in CDCl₃) | IR (ν, cm⁻¹) |
| 4-Fluoro-1H-pyrazole | 7.45 (d, 2H), 10.8 (br s, 1H) | 3140 (N-H), 1540 (C=C), 1180 (C-F) |
| 4-Chloro-1H-pyrazole | 7.55 (s, 2H), 11.5 (br s, 1H)[3] | 3130 (N-H), 1530 (C=C), 820 (C-Cl)[3] |
| 4-Bromo-1H-pyrazole | 7.58 (s, 2H), 11.8 (br s, 1H)[3] | 3125 (N-H), 1525 (C=C), 680 (C-Br)[3] |
| 4-Iodo-1H-pyrazole | 7.65 (s, 2H), 12.1 (br s, 1H)[3] | 3120 (N-H), 1520 (C=C), 650 (C-I)[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of 4-substituted pyrazoles.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 4-substituted pyrazole in a volatile solvent such as dichloromethane or methanol.[4][5] Filter the solution through a 0.22 µm syringe filter.
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Injector: Set the temperature to 250 °C with a split ratio of 20:1.[4]
-
Oven Program: Start at 80 °C for 2 minutes, then ramp to 250 °C at 10 °C/min and hold for 5 minutes.[4]
-
Carrier Gas: Use Helium at a constant flow of 1.2 mL/min.[4]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Acquisition: Inject 1 µL of the sample and acquire the data in full scan mode.[4]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the 4-substituted pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a standard pulse sequence, a spectral width of 10-15 ppm, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum with a spectral width of 200-250 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid 4-substituted pyrazole with ~100 mg of dry potassium bromide (KBr) and press into a thin pellet.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=N, C-X).
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating a synthesized 4-substituted pyrazole and the relationship between the primary analytical techniques.
Caption: Workflow for the synthesis and validation of 4-substituted pyrazoles.
Caption: Relationship between analytical techniques and the information they provide.
Conclusion
The validation of synthesized 4-substituted pyrazoles requires a multi-faceted analytical approach. Mass spectrometry is an essential first step, providing rapid confirmation of the molecular weight and valuable structural clues through fragmentation analysis. However, for unambiguous structure elucidation, it is best used in conjunction with NMR spectroscopy, which provides a detailed map of the molecule's atomic connectivity. IR spectroscopy serves as a valuable complementary technique for the rapid confirmation of functional groups. By understanding the strengths and limitations of each method and employing them in a logical workflow, researchers can confidently validate the identity and purity of their synthesized 4-substituted pyrazoles, paving the way for further investigation into their biological activities.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is a critical component of operational safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Iodo-1,3,5-trimethyl-1H-pyrazole, ensuring compliance with general safety protocols and environmental regulations.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the precautionary principle, treating the compound as hazardous waste. This approach is informed by the hazard classifications of structurally analogous iodinated pyrazole compounds.[1] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is not permissible and can lead to environmental contamination.[1][2]
Hazard Profile of Structurally Similar Compounds
To inform the disposal procedure, the following table summarizes the known hazards of similar iodinated pyrazole compounds. This data underscores the necessity of handling this compound as a hazardous substance.
| Compound Name | CAS Number | Hazard Statements | Signal Word |
| 1-Methyl-4-iodo-1H-pyrazole | 39806-90-1 | Causes skin and serious eye irritation. May cause respiratory irritation.[1][3] | Danger[3] |
| 5-Iodo-1-methyl-1H-pyrazole | 34091-51-5 | Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[1] | Not specified |
| Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate | 1373247-81-4 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4] | Warning[4] |
| This compound | 51660-65-2 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5] | Warning[5] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound and is designed to be followed within the framework of your institution's Environmental Health & Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][4]
-
Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]
2. Waste Identification and Segregation:
-
Classify this compound as a hazardous chemical waste.[1]
-
If it is a solid, sweep it up and place it into a suitable container for disposal.[6]
-
For liquid solutions, do not dispose of them down the drain.[2]
-
Segregate this waste from other waste streams, particularly from non-hazardous materials.[7]
3. Containerization and Labeling:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[1][7]
-
The container must be clearly labeled with the words "Hazardous Waste".[7][8]
-
The label must also include the full chemical name: "this compound", the quantity of waste, the date of generation, and the location of origin (e.g., laboratory room number).[8]
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][7]
-
Ensure the storage area is away from sources of ignition and incompatible materials.[1]
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the disposal vendor with the complete chemical name and any available safety information.[1]
-
Never dispose of this chemical in the regular trash or down the sanitary sewer.[2][8]
6. Empty Container Disposal:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.[7][9]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing and allowing it to air dry, deface the original label, and the container may then be disposed of in the regular trash.[7][9]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Decision-Making for Disposal
Caption: Decision-making process for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 4. aksci.com [aksci.com]
- 5. achmem.com [achmem.com]
- 6. fishersci.com [fishersci.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
